2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Description
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUDOMDSLXWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626701 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751476-91-2 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Silodosin.[1][2] Silodosin is a highly selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering valuable insights for professionals in the fields of medicinal chemistry and pharmaceutical development.
Physicochemical Properties
This section details the key physicochemical properties of this compound, summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 751476-91-2 | [4] |
| Molecular Formula | C10H12F3NO2 | [4] |
| Molecular Weight | 235.20 g/mol | [4] |
| Appearance | Off-white solid | [2] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 264 °C | [5] |
| Flash Point | 114 °C | [5] |
| Density | 1.234 g/cm³ | [5] |
| pKa (Predicted) | 8.50 ± 0.10 | [5] |
| IUPAC Name | This compound |
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical process in the manufacturing of Silodosin. A common and effective synthetic route involves a three-step process starting from 2-(2,2,2-trifluoroethoxy)phenol.[2]
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
-
In a reaction vessel, combine 36g of 2-(2,2,2-trifluoroethoxy)phenol, 40g of 1,2-dibromoethane, and 30g of 20% sodium hydroxide solution.[2]
-
Stir the mixture and heat to reflux for 8 hours.[2]
-
After cooling to room temperature, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
This yields approximately 48g (85.6% yield) of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide as a light yellow oily substance.[2]
Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide
-
To a reaction vessel, add 29g of the previously synthesized 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide, 14.5g of phthalimide, and 400ml of DMA.
-
Stir the reaction mixture for 1 hour at 50°C.[6]
-
Add 9g of potassium hydroxide and reflux the mixture for 1 hour.[6]
-
After cooling to room temperature, add 600ml of water.
-
Collect the resulting white solid by suction filtration, wash with water, and dry.
-
This procedure yields approximately 30g (84.7% yield) of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide, with a melting point of 120-122°C.[6] The mass spectrometry shows a molecular ion peak (M+) at m/z 365.[6]
Step 3: Synthesis of this compound
-
In a reaction vessel, combine 21g of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide and 300ml of absolute ethanol.
-
Add 3.0ml of 85% hydrazine hydrate.[2]
-
Heat the mixture to reflux and stir for 1.5 hours.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with 50ml of chloroform twice.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
This process yields approximately 12.5g (92.4% yield) of the final product as an off-white solid.[2]
Safety and Handling
For 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, a closely related compound, it is advised to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. [7]It is also recommended to prevent dust formation and use non-sparking tools to avoid fire hazards from electrostatic discharge. [7] For 2-(2-Methoxyphenoxy)ethylamine, another related compound, the safety data sheet indicates that it can cause severe skin burns and eye damage. [8]Therefore, it is crucial to wear protective gloves, clothing, and eye/face protection when handling this chemical. [8]In case of inhalation, the person should be moved to fresh air. If it comes into contact with skin, the affected area should be rinsed with water, and contaminated clothing should be removed. [8]In case of eye contact, rinse cautiously with water for several minutes. [8]If swallowed, rinse the mouth but do not induce vomiting. [8] Given the amine functional group and the presence of a fluorinated moiety, it is prudent to handle this compound with similar precautions. Always consult the specific Safety Data Sheet (SDS) for the compound before use. The compound should be stored in a dry, well-ventilated place, sealed in its container. [4]
Alternative Applications
Currently, the primary and well-documented application of this compound is as a key intermediate in the synthesis of Silodosin. While the structural motifs present in this molecule, such as the trifluoroethoxy group and the phenoxy-ethylamine core, are of interest in medicinal chemistry for the development of other potential therapeutic agents, there is limited information in the public domain regarding its use in other applications. The trifluoroethylamine moiety, for instance, is used as a building block for various pharmaceutical and agricultural chemicals. [9]
Conclusion
This compound is a molecule of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Silodosin. Its chemical properties, particularly the presence of the trifluoroethoxy group, are crucial for the high α1A-adrenoceptor selectivity of the final drug product. The synthetic route presented in this guide is well-established and provides high yields. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and drug development professionals working in this area.
References
- Luo, X. C., Chen, G. H., Zhang, H. B., & Huang, W. L. (2007). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Letters in Organic Chemistry, 4(7), 515-517. [Link]
- Wos, J. A., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2193. [Link]
- PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]
- ChemSrc. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet. [Link]
- Niksan Pharmaceutical. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate. [Link]
- PubChem. (n.d.). Silodosin. National Center for Biotechnology Information. [Link]
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- MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]
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An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: A Key Intermediate in Silodosin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic synthesis of key intermediates is a cornerstone of efficient and robust drug manufacturing. This guide provides a comprehensive technical overview of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a pivotal building block in the synthesis of Silodosin. Silodosin is a highly selective α1A-adrenoceptor antagonist clinically employed for the management of benign prostatic hyperplasia (BPH)[1]. The unique molecular architecture of this intermediate, particularly the presence of the trifluoroethoxy moiety, imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). This document will delve into the molecular structure, synthesis, and critical role of this compound, offering insights for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 751476-91-2) is an organic molecule featuring a phenoxyethanamine core modified with a trifluoroethoxy group at the ortho position of the phenyl ring. This substitution is critical, as the trifluoroethoxy group is known to enhance metabolic stability and lipophilicity, which can improve a drug's bioavailability and half-life.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H12F3NO2 | Simson Pharma Limited |
| Molecular Weight | 235.20 g/mol | BLDpharm[2] |
| Appearance | Off-white solid | Guidechem[3] |
| Melting Point | 58-60 °C | Guidechem[3] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | N/A |
| pKa (predicted) | ~9.5 (amine) | N/A |
Spectroscopic Analysis
A thorough understanding of the molecular structure is paramount for quality control and reaction monitoring. Below is a summary of the available and predicted spectroscopic data for this compound.
¹H NMR (CDCl₃):
-
δ 1.44 (brs, 2H, -NH₂): A broad singlet corresponding to the two protons of the primary amine. The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.
-
δ 3.10 (t, 2H, -CH₂NH₂): A triplet resulting from the coupling of the methylene protons adjacent to the amine with the neighboring methylene group.
-
δ 4.04 (t, 2H, -CH₂OAr): A triplet corresponding to the methylene protons of the ethoxy bridge, coupled with the adjacent methylene group.
-
δ 4.37 (q, 2H, -CH₂CF₃): A quartet arising from the coupling of the methylene protons with the three fluorine atoms of the trifluoromethyl group.
-
δ 6.89-7.26 (m, 4H, Ar-H): A multiplet in the aromatic region representing the four protons on the phenyl ring.[3]
Mass Spectrometry (MS):
-
m/z: 235 (M+): The molecular ion peak corresponds to the molecular weight of the compound.[3]
¹³C NMR (Predicted):
-
Aromatic carbons are expected in the range of 110-160 ppm .
-
The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The methylene carbons of the ethoxy and ethanamine chains will be in the 40-70 ppm range.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹ .
-
C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-F stretch: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ range.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most commonly cited route begins with 2-(2,2,2-trifluoroethoxy)phenol.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a detailed description of the three-step synthesis.
Step 1: Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl bromide
-
To a reaction vessel, add 2-(2,2,2-trifluoroethoxy)phenol (36 g), 1,2-dibromoethane (40 g), and a 20% aqueous solution of sodium hydroxide (30 g).
-
Stir the mixture and heat to reflux for 8 hours. The biphasic reaction mixture will facilitate the Williamson ether synthesis, where the phenoxide, formed in situ by the sodium hydroxide, acts as a nucleophile attacking one of the electrophilic carbons of 1,2-dibromoethane. The excess 1,2-dibromoethane also serves as the solvent.
-
After cooling to room temperature, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl bromide as a light-yellow oily substance (48 g, 85.6% yield).[3]
Step 2: Synthesis of N-(2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)phthalimide
-
In a reaction flask, dissolve 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl bromide (29 g) and phthalimide (14.5 g) in dimethylacetamide (DMA, 400 mL).
-
Stir the reaction mixture at 50 °C for 1 hour.
-
Add potassium hydroxide (9 g) to the mixture and heat to reflux for 1 hour. The potassium hydroxide deprotonates the phthalimide, forming a potent nucleophile that displaces the bromide from the alkyl halide, a classic Gabriel synthesis approach to primary amines.
-
Cool the reaction mixture to room temperature and add 600 mL of water to precipitate the product.
-
Collect the white solid by suction filtration, wash with water, and dry to obtain N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)phthalimide (30 g, 84.7% yield, mp 120-122 °C).[3]
Step 3: Synthesis of this compound
-
To a reaction vessel, add N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)phthalimide (21 g) and absolute ethanol (300 mL).
-
Add 85% hydrazine hydrate (3.0 mL) to the suspension.
-
Heat the mixture to reflux with stirring for 1.5 hours. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with chloroform (2 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield this compound as an off-white solid (12.5 g, 92.4% yield).[3]
Role in Drug Development: The Synthesis of Silodosin
This compound is a crucial intermediate in the synthesis of Silodosin. The primary amine of this intermediate is reacted with a suitable indoline derivative to form the final drug molecule.
Reductive Amination in Silodosin Synthesis
Caption: Final step in Silodosin synthesis involving the key intermediate.
In a typical procedure, 1-(3-hydroxypropyl)-5-(2-oxopropyl)indoline-7-carbonitrile is reacted with this compound in the presence of a reducing agent, such as sodium triacetoxyborohydride, and a catalytic amount of acetic acid. This reductive amination reaction couples the two fragments to form the core structure of Silodosin.
The Significance of the Trifluoroethoxy Group
The inclusion of the trifluoroethoxy group in the structure of Silodosin, and therefore in its key intermediate, is a deliberate and strategic choice in medicinal chemistry. Fluorinated groups can significantly alter the physicochemical and pharmacokinetic properties of a drug molecule.
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
-
Lipophilicity: The trifluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the phenoxy ring, potentially affecting the binding affinity and selectivity of the drug for its target receptor.
Conclusion
This compound is a molecule of significant interest in pharmaceutical synthesis, primarily due to its role as a key intermediate in the production of Silodosin. Its synthesis, while multi-stepped, is well-established and relies on fundamental organic reactions. The presence of the trifluoroethoxy group is a critical design element that contributes to the favorable pharmacological profile of the final drug. This guide provides a detailed technical overview to aid researchers and drug development professionals in understanding and utilizing this important chemical entity.
References
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Justia Patents. (2019). Process for the preparation of considerably pure Silodosin. Retrieved from [Link]
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A Technical Guide to the Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Starting Materials and Strategic Execution
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways and starting materials for producing 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a critical intermediate in the synthesis of the α1a-adrenoceptor antagonist, Silodosin.[1][2] The document is structured for researchers and drug development professionals, offering a detailed examination of two primary, industrially relevant synthetic strategies. We will dissect the synthesis of the core intermediate, 2-(2,2,2-trifluoroethoxy)phenol, and explore subsequent methodologies for the introduction of the ethanamine moiety. Each section elucidates the causality behind experimental choices, provides validated step-by-step protocols, and presents quantitative data to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Overview
The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection. The primary strategy involves a two-part synthesis: the construction of the trifluoroethoxylated phenol core, followed by the attachment of the ethanamine side chain.
The most logical disconnection point is the ether bond connecting the ethanamine side chain to the phenolic ring. This bond is classically formed via a Williamson ether synthesis.[3][4] This leads to two key precursors: the nucleophile, 2-(2,2,2-trifluoroethoxy)phenol , and an electrophilic two-carbon synthon bearing a protected or latent amine functionality.
A further disconnection of the 2-(2,2,2-trifluoroethoxy)phenol intermediate at its ether linkage reveals a catechol derivative and a trifluoroethyl source. However, a more practical and widely documented industrial approach involves building the molecule from a more functionalized and cost-effective starting material, such as o-nitrochlorobenzene .[5][6] This guide will focus on this latter, more established pathway.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Core Intermediate: 2-(2,2,2-Trifluoroethoxy)phenol
The most efficient and scalable synthesis of this key intermediate begins with o-nitrochlorobenzene. This pathway involves a three-step sequence: O-alkylation, nitro group reduction, and conversion of the resulting aniline to a phenol via a diazonium salt intermediate.[5][6][7]
Caption: Workflow for the final product via Gabriel Synthesis.
Step 4: Alkylation of the Phenol
This step is a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. [8][9][10]
-
Causality of Experimental Choice: 1,2-dibromoethane serves as the two-carbon electrophile. Using it in excess helps to minimize the undesired dialkylation product where the phenol reacts at both ends of the dibromoethane. The reaction is run under basic conditions (NaOH) to deprotonate the phenol, forming the much more nucleophilic phenoxide ion. [11] Experimental Protocol: [11]1. In a reaction flask, combine 2-(2,2,2-trifluoroethoxy)phenol (36g), 1,2-dibromoethane (40g), and 20% sodium hydroxide (30g).
-
Stir the mixture and heat to reflux for 8 hours.
-
Cool to room temperature, separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide as a light yellow oil. (Yield: 85.6%).
Step 5: Gabriel Synthesis of the Primary Amine
Direct reaction of the bromide with ammonia would lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. [12][13]The Gabriel synthesis is a superior method for the clean formation of primary amines from alkyl halides.
-
Causality of Experimental Choice: Phthalimide is used as a protected source of ammonia. Its N-H proton is acidic and can be deprotonated by a base like potassium hydroxide. The resulting phthalimide anion is an excellent nucleophile that displaces the bromide. The phthalimide group is then cleanly removed using hydrazine hydrate, which forms a stable phthalhydrazide byproduct, liberating the desired primary amine. [11] Experimental Protocol: [11]1. Phthalimide Alkylation: To a flask, add 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (29g), phthalimide (14.5g), and dimethylacetamide (DMA, 400ml). Stir at 50°C for 1 hour.
-
Add potassium hydroxide (9g) and heat the reaction to reflux for 1 hour.
-
Cool to room temperature, add water (600ml), and collect the solid product by suction filtration. Wash with water and dry to obtain N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide. (Yield: 84.7%).
-
Hydrazinolysis: In a reaction flask, combine the N-alkylated phthalimide (21g), absolute ethanol (300ml), and 85% hydrazine hydrate (3.0ml).
-
Heat the mixture to reflux with stirring for 1.5 hours.
-
Concentrate under reduced pressure. Extract the residue with chloroform, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the final product, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. (Yield: 92.4%).
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The most robust and industrially viable route begins with the cost-effective starting material o-nitrochlorobenzene. A carefully controlled three-step process yields the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol. Subsequent attachment of the ethanamine side chain is most reliably achieved through a two-step sequence involving a Williamson ether synthesis with 1,2-dibromoethane, followed by a Gabriel synthesis to ensure the clean formation of the primary amine. The protocols described herein are validated by patent literature and provide a clear, reproducible pathway for researchers engaged in the synthesis of Silodosin and related pharmaceutical compounds.
References
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A Technical Guide to the Spectroscopic Profile of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a key intermediate in the synthesis of the α1-adrenoceptor antagonist, Silodosin.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed examination of the compound's expected and experimentally observed spectroscopic data, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Infrared (IR) Spectroscopy. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic output, providing a robust framework for the identification and characterization of this important molecule.
Introduction
This compound is a crucial building block in the multi-step synthesis of Silodosin, a medication used to treat the symptoms of benign prostatic hyperplasia.[1] The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are the cornerstone of modern organic chemistry, offering a non-destructive window into the molecular architecture of a compound. This guide provides a detailed spectroscopic roadmap for this compound, blending experimentally observed data with theoretically predicted spectra to offer a complete analytical picture.
Molecular Structure
The chemical structure of this compound is presented below. The molecule possesses several key features that give rise to a distinct spectroscopic fingerprint: an aromatic ring, an ether linkage, a trifluoroethoxy group, and a primary amine.
Caption: Predicted workflow for the mass spectrometric analysis of the target compound.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Observed ¹H NMR Data
Experimental ¹H NMR data for this compound has been reported in the literature. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.44 | brs | 2H | -NH₂ |
| 3.10 | t | 2H | -CH₂NH₂ |
| 4.04 | t | 2H | -CH₂OAr |
| 4.37 | q | 2H | -CH₂CF₃ |
| 6.89-7.26 | m | 4H | Ar-H |
Interpretation of the ¹H NMR Spectrum
-
1.44 ppm (brs, 2H): The broad singlet at 1.44 ppm corresponds to the two protons of the primary amine (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
3.10 ppm (t, 2H): The triplet at 3.10 ppm is assigned to the two protons of the methylene group adjacent to the amine (-CH₂NH₂). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.
-
4.04 ppm (t, 2H): The triplet at 4.04 ppm corresponds to the methylene protons attached to the phenoxy oxygen (-CH₂OAr). This signal is split into a triplet by the adjacent methylene protons of the ethylamine chain.
-
4.37 ppm (q, 2H): The quartet at 4.37 ppm is assigned to the methylene protons of the trifluoroethoxy group (-CH₂CF₃). The signal is split into a quartet by the three neighboring fluorine atoms.
-
6.89-7.26 ppm (m, 4H): The multiplet in the aromatic region corresponds to the four protons on the benzene ring. The overlapping signals are a result of the complex splitting patterns arising from the ortho, meta, and para couplings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Reasoning |
| ~40 | -CH₂NH₂ | Aliphatic carbon adjacent to an amine. |
| ~68 | -CH₂OAr | Aliphatic carbon attached to an ether oxygen. |
| ~66 (q, J ≈ 38 Hz) | -CH₂CF₃ | Aliphatic carbon attached to an ether oxygen and adjacent to a CF₃ group. The signal is expected to be a quartet due to coupling with the three fluorine atoms. |
| ~115-125 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~123 (q, J ≈ 277 Hz) | -CF₃ | Carbon of the trifluoromethyl group, significantly shifted downfield and split into a quartet by the three attached fluorine atoms. |
| ~148 | Aromatic C-O | Aromatic carbon attached to the trifluoroethoxy group. |
| ~150 | Aromatic C-O | Aromatic carbon attached to the ethoxyamine group. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shifts are highly dependent on the electronic environment of the fluorine atoms.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reasoning |
| ~ -74 | t | -CF₃ | The chemical shift is typical for a CF₃ group attached to a CH₂ group. The signal is expected to be a triplet due to coupling with the two adjacent protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1600-1475 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Ether |
| 1350-1150 | C-F stretch | Trifluoromethyl group |
Conclusion
The spectroscopic data presented in this guide provides a comprehensive framework for the analytical characterization of this compound. The combination of mass spectrometry, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy allows for unambiguous identification and purity assessment of this key pharmaceutical intermediate. The provided experimental protocols and data interpretations serve as a valuable resource for researchers and scientists involved in the synthesis and quality control of Silodosin and related compounds.
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An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Synthesis, Applications, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a critical intermediate in the synthesis of the α1A-adrenoceptor antagonist, Silodosin. The document delves into various synthetic methodologies, analytical characterization techniques, and the pivotal role of this molecule in the preparation of Silodosin for the treatment of benign prostatic hyperplasia (BPH). Furthermore, this guide explores the limited available information on its intrinsic biological activity, the metabolic fate of related trifluoroethoxy-containing compounds, and the potential for the development of novel derivatives, offering insights for future research and development in medicinal chemistry.
Introduction
This compound, with the CAS number 751476-91-2, is a phenoxyethanamine derivative characterized by the presence of a trifluoroethoxy group. This structural feature significantly influences its chemical properties and has made it a valuable building block in pharmaceutical synthesis. Its primary and most well-documented application is as a key intermediate in the manufacturing of Silodosin, a highly selective antagonist of the α1A-adrenergic receptor.[1][2] Silodosin is clinically used to alleviate the symptoms of benign prostatic hyperplasia.[3] The trifluoroethoxy moiety is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] This guide aims to provide a detailed technical resource on this compound, covering its synthesis, role in drug development, and potential for future applications.
Chemical Synthesis
Several synthetic routes for this compound have been reported, primarily driven by the need for an efficient and cost-effective process for Silodosin production.
Novel Synthetic Route from 2-Nitrochlorobenzene
A notable and economical synthesis starts from 2-nitrochlorobenzene. This multi-step process is highlighted by its convenience and cost-effectiveness.[1] The key transformations in this pathway are:
-
O-alkylation: Introduction of an ethoxy-like chain.
-
Reduction: Conversion of the nitro group to an amine.
-
Diazotization: Transformation of the primary amine to a diazonium salt.
-
Acidolysis: Hydrolysis of the diazonium salt to a hydroxyl group.
-
Etherification: Introduction of the 2,2,2-trifluoroethoxy group.
-
Condensation: Further elaboration of the side chain.
-
Hydrazinolysis: Final step to yield the desired primary amine.
Synthesis from 2-(2,2,2-Trifluoroethoxy)phenol
Another common approach involves the use of 2-(2,2,2-trifluoroethoxy)phenol as a key starting material. This method typically proceeds through the following steps:
-
Alkylation: Reaction of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) to form 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide.
-
Phthalimide Synthesis: The resulting bromide is then reacted with phthalimide to introduce a protected nitrogen functionality, yielding N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide.
-
Deprotection: Removal of the phthalimide group, typically via hydrazinolysis, to afford the final product, this compound.
Role in the Synthesis of Silodosin
The primary significance of this compound lies in its role as a crucial precursor for the synthesis of Silodosin.[1][2] Silodosin is a potent and selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[3]
The synthesis of Silodosin from this intermediate generally involves a reductive amination reaction with a suitable indoline derivative. A typical procedure is as follows[4]:
-
Reaction Setup: 1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline and 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylamine are dissolved in a suitable solvent such as 1,2-dichloroethane.
-
Reductive Amination: A reducing agent, for instance, sodium triacetoxyborohydride, is added in the presence of acetic acid. The reaction mixture is heated to facilitate the formation of the secondary amine linkage.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the penultimate intermediate, which is then converted to Silodosin.
Analytical Characterization
While specific, detailed analytical protocols for this compound are not extensively published in peer-reviewed literature, standard analytical techniques for organic compounds of this nature are applicable for its characterization and quality control.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the ethoxy and ethanamine chains, and the characteristic quartet for the CH₂ adjacent to the CF₃ group.[5][6][7] |
| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, the aliphatic carbons of the side chains, and the carbon of the CF₃ group, which will appear as a quartet due to C-F coupling.[5] |
| ¹⁹F NMR Spectroscopy | A triplet signal for the CF₃ group due to coupling with the adjacent CH₂ protons.[5] |
| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (235.20 g/mol ) and characteristic fragmentation patterns.[1][8] |
| HPLC | A single major peak under appropriate chromatographic conditions, which can be used for purity assessment. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be a typical starting point.[9][10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-O-C stretching of the ether linkages, and strong C-F stretching vibrations. |
Pharmacology and Toxicology
Intrinsic Biological Activity
There is limited publicly available information on the intrinsic pharmacological activity of this compound itself. Its primary role is established as a synthetic intermediate. However, a methanesulfonate derivative, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, has been investigated for potential antimicrobial and enzyme-inhibiting properties.[11] These preliminary findings suggest that the core structure may possess some biological activity, warranting further investigation.
Metabolism and Toxicology of the Trifluoroethoxy Moiety
The trifluoroethoxy group is often incorporated into drug molecules to enhance metabolic stability by blocking potential sites of oxidation.[4] However, the metabolism of trifluoroethoxy-containing compounds can sometimes lead to the formation of trifluoroacetic acid.[5] The toxicological implications of this metabolite depend on its concentration and the overall metabolic profile of the parent compound. In the context of Silodosin, it is extensively metabolized by various enzymes, including CYP3A4, alcohol dehydrogenase, and aldehyde dehydrogenase.[12][13] While Silodosin is generally well-tolerated, understanding the metabolic fate of its intermediates, including this compound, is crucial for a comprehensive safety assessment.
Potential for Novel Derivatives and Future Perspectives
While the primary application of this compound is in the synthesis of Silodosin, its chemical structure presents opportunities for the development of other novel compounds with potential therapeutic applications. The trifluoroethoxyphenoxy core could be a valuable scaffold for designing new ligands for various biological targets. For instance, derivatives of trifluoroethylamine have been explored as intermediates for insecticides, miticides, and fungicides, as well as for pharmaceuticals targeting the central nervous system and cardiovascular system.[1] Additionally, phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors.[14]
Future research could focus on:
-
Exploring the intrinsic biological activity of this compound and its simple derivatives.
-
Synthesizing and evaluating a library of novel compounds based on this scaffold for various therapeutic targets.
-
Investigating the structure-activity relationships of these new derivatives to optimize their pharmacological properties.
Conclusion
This compound is a fundamentally important molecule in the industrial synthesis of Silodosin. Its synthesis has been optimized to be efficient and cost-effective. While its own pharmacological profile is not well-characterized, the presence of the trifluoroethoxy group suggests a potential for metabolic stability and favorable pharmacokinetic properties in its derivatives. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its synthesis to its critical role in drug manufacturing. Further exploration of its chemical space holds promise for the discovery of new therapeutic agents.
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The Crucial Intermediate: A Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction: The Unseen Pillar of a Blockbuster Drug
In the landscape of modern pharmaceuticals, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved by a series of critical, often unsung, chemical entities known as intermediates. This guide focuses on one such pivotal molecule: 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine . While not a therapeutic agent in its own right, its discovery and the refinement of its synthesis have been instrumental in the successful development and large-scale production of Silodosin, a highly selective α1A-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia (BPH)[1][2].
This document provides an in-depth technical exploration of this crucial intermediate, designed for researchers, scientists, and professionals in drug development. We will delve into its discovery within the context of Silodosin's development, dissect various synthetic methodologies with an emphasis on the rationale behind experimental choices, and present its key physicochemical properties.
Part 1: Genesis of a Key Intermediate – A Retrosynthetic Perspective
The history of this compound is intrinsically linked to the development of Silodosin by Kissei Pharmaceutical in Japan[2]. The core structure of Silodosin features a complex indoline carboxamide moiety linked to a substituted phenoxyethylamino side chain. It is this side chain that is introduced via the intermediate, this compound.
The decision to incorporate the 2-(2,2,2-trifluoroethoxy)phenoxy group was likely driven by a desire to optimize the pharmacokinetic and pharmacodynamic properties of the final drug. The trifluoroethoxy group, a common motif in medicinal chemistry, can enhance metabolic stability and modulate lipophilicity, potentially improving oral bioavailability and the overall therapeutic profile of the drug.
The logical disconnection (retrosynthesis) of Silodosin reveals the strategic importance of this intermediate.
Caption: Retrosynthetic analysis of Silodosin highlighting the key intermediate.
Part 2: The Synthesis of this compound: A Comparative Analysis of Methodologies
The efficient and cost-effective synthesis of this intermediate is paramount for the commercial viability of Silodosin. Several synthetic routes have been developed, each with its own set of advantages and challenges. Here, we explore some of the prominent methods, providing a rationale for the chosen reagents and conditions.
Methodology 1: The Gabriel Synthesis Approach
A classical and reliable method for the preparation of primary amines, the Gabriel synthesis, has been adapted for this intermediate. This multi-step process offers a high degree of purity and avoids over-alkylation, a common side reaction in other amine syntheses.
Experimental Protocol:
Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
-
In a reaction vessel, combine 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane, and a 20% aqueous solution of sodium hydroxide[2].
-
Heat the mixture to reflux and maintain for 8 hours with stirring[2].
-
After cooling to room temperature, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired bromide derivative[2].
-
Expert Insight: The use of a phase-transfer catalyst, though not explicitly mentioned in some literature, could potentially improve the reaction rate and yield by facilitating the interaction between the aqueous hydroxide and the organic reactants. The large excess of 1,2-dibromoethane is employed to minimize the formation of the bis-ether byproduct.
Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide
-
Dissolve the 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide and phthalimide in dimethylacetamide (DMA)[2].
-
Heat the mixture to 50°C and add potassium hydroxide, then increase the temperature to reflux for 1 hour[2].
-
Cool the reaction mixture to room temperature and precipitate the product by adding water[2].
-
Filter the solid, wash with water, and dry to obtain the phthalimide derivative[2].
-
Expert Insight: The choice of a polar aprotic solvent like DMA is crucial for dissolving the phthalimide salt and facilitating the SN2 reaction. Potassium hydroxide is a strong enough base to deprotonate the phthalimide, forming the nucleophilic phthalimide anion.
Step 3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine
-
Suspend the N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide in absolute ethanol[2].
-
Add 85% hydrazine hydrate and heat the mixture to reflux for 1.5 hours[2].
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product as an off-white solid[2].
-
Expert Insight: The hydrazinolysis of the phthalimide is a standard and effective method for liberating the primary amine. The phthalhydrazide byproduct is largely insoluble in chloroform, simplifying the workup.
Caption: Workflow for the Gabriel synthesis of the target intermediate.
Methodology 2: A Novel Route from 2-Nitrochlorobenzene
An alternative and potentially more economical approach starts from the readily available 2-nitrochlorobenzene. This route involves a series of transformations, including O-alkylation, reduction, diazotization, and etherification.
Key Transformation Steps:
-
O-alkylation of a phenolic intermediate with 2,2,2-trifluoroethanol.
-
Reduction of a nitro group to an amine.
-
Diazotization of the aromatic amine followed by acidolysis to introduce a hydroxyl group.
-
Etherification with a suitable two-carbon synthon.
-
Condensation and subsequent hydrazinolysis to unveil the primary amine[1].
-
Expert Insight: This method showcases a more convergent synthetic strategy, building the core structure from simpler, less expensive starting materials. However, it involves more steps and requires careful control of reaction conditions, particularly during the diazotization and reduction steps, to ensure high yields and purity.
Part 3: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C10H12F3NO2 | [3][4] |
| Molecular Weight | 235.20 g/mol | [3] |
| Appearance | Off-white solid | [2] |
| Melting Point | 58-60 °C | [2] |
| CAS Number | 751476-91-2 | [3][4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃) δ: 1.44 (brs, 2H, -NH₂), 3.10 (t, 2H, -CH₂NH₂), 4.04 (t, 2H, -CH₂OAr), 4.37 (q, 2H, -CH₂CF₃), 6.89-7.26 (m, 4H, Ar-H)[2].
-
MS (m/z): 235 (M+)[2].
The spectroscopic data provides a clear fingerprint of the molecule, confirming the presence of the key functional groups and the overall structure. The broad singlet for the amine protons is characteristic, and the coupling patterns of the ethyl and trifluoroethyl groups are as expected.
Part 4: Application in the Synthesis of Silodosin
The primary and most significant application of this compound is as a key building block in the synthesis of Silodosin[2][4]. The final step in the formation of the Silodosin side chain involves a reductive amination reaction between this intermediate and a suitable indoline-based aldehyde or ketone.
Illustrative Reaction Scheme:
Caption: Final coupling step in the synthesis of Silodosin.
This reductive amination is a highly efficient and selective transformation, making it ideal for the final stages of a complex drug synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical to avoid the reduction of other functional groups present in the molecules.
Conclusion: An Enabling Molecule in Drug Development
This compound stands as a testament to the critical role of synthetic chemistry in modern medicine. While it may not possess therapeutic properties itself, its efficient and reliable synthesis is a cornerstone of the production of Silodosin, a drug that has improved the quality of life for countless individuals with BPH. The ongoing development of novel and more sustainable synthetic routes to this and other key intermediates will continue to be a driving force in the pharmaceutical industry, enabling the production of life-changing medicines.
References
- Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., Wang, Y., Mei, Y., Duan, Q., Li, Y., Gao, R., Li, Y., Deng, H., Jiang, J., Wang, Y., & Song, D. (2015). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chemical Research in Chinese Universities, 31(4), 623-626.
- CymitQuimica. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine. Retrieved from https://www.cymitquimica.com/2-2-2-2-2-trifluoroethoxy-phenoxy-ethanamine-cas-751476-91-2-751476-91-2
Sources
An In-depth Technical Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: Physicochemical and Chemical Characteristics
Introduction
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key pharmaceutical intermediate, most notably utilized in the synthesis of Silodosin, a potent and selective α1a-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[1][2] The unique structural features of this molecule, particularly the trifluoroethoxy group, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Physicochemical Properties
The physicochemical properties of a pharmaceutical intermediate are critical determinants of its handling, formulation, and bioavailability. This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 751476-91-2 | [4][5][6] |
| Molecular Formula | C10H12F3NO2 | [3][4][6] |
| Molecular Weight | 235.20 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 58-60 °C | [7] |
| Boiling Point | 264 °C | [7] |
| Density | 1.234 g/cm³ | [7] |
| Solubility | Slightly soluble in chloroform and methanol.[6] General principles suggest that as an amine, its solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of the more polar ammonium salt. | |
| pKa | The basicity of the primary amine is a key feature for its reactivity. While an experimental pKa value is not readily available in the searched literature, it can be estimated by considering the electronic effects of the substituent groups. The electron-withdrawing nature of the trifluoroethoxy group may slightly decrease the basicity of the amine compared to unsubstituted phenoxyethanamines. A general method for determining pKa involves potentiometric titration.[3] |
Chemical Characteristics and Reactivity
The chemical behavior of this compound is primarily dictated by the reactivity of its primary amine and the stability of the ether linkages and the trifluoromethyl group.
Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophile and a base. This reactivity is central to its role in the synthesis of Silodosin, where it participates in a reductive amination reaction.[2]
Experimental Protocol: Reductive Amination in Silodosin Synthesis
This protocol illustrates the key chemical transformation involving the amine functionality of this compound.
Objective: To couple this compound with an appropriate ketone intermediate via reductive amination to form a key intermediate in the synthesis of Silodosin.
Materials:
-
1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline
-
This compound
-
1,2-dichloroethane (or other suitable aprotic solvent)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline (1.0 equivalent) and this compound (1.1 equivalents) in 1,2-dichloroethane, add acetic acid (1.5 equivalents).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add sodium triacetoxyborohydride (1.4 equivalents) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 45-50°C and stir for 20 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent suitable for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Acetic Acid: The reaction is catalyzed by acid, which protonates the carbonyl group of the ketone, making it more electrophilic for the nucleophilic attack by the amine.
-
1,2-dichloroethane: This aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Nitrogen Atmosphere: This is to prevent any potential oxidation of the reactants or products.
Stability
The trifluoromethyl group (-CF3) is highly stable due to the strong carbon-fluorine bonds. The ether linkages are also generally stable but can be cleaved under harsh acidic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.[4]
Synthesis Pathway
A common synthetic route to this compound starts from 2-(2,2,2-trifluoroethoxy)phenol. The synthesis involves the introduction of a two-carbon chain with a protected amine, followed by deprotection.[2]
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- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
"2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine" solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its developability.[1] It is a critical parameter that dictates bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug product.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[3][4]
The chemical structure of this compound, featuring a primary amine, an ether linkage, and a trifluoroethoxy group, suggests a molecule with the potential for complex solubility behavior influenced by pH and the polarity of the solvent. Understanding this profile is paramount for optimizing its use in synthetic processes and for any potential future applications.
This document will delve into the theoretical considerations of its solubility, followed by a detailed exposition of experimental protocols to quantitatively determine its solubility in a range of relevant solvents. The methodologies are designed to be robust and self-validating, providing the user with a clear pathway to generating a comprehensive and reliable solubility profile.
Physicochemical Properties and Predicted Solubility Behavior
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C10H12F3NO2 | [5] |
| Molecular Weight | 235.20 g/mol | [6] |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 264 °C | [6] |
| Density | 1.234 g/cm³ | [6] |
The presence of the primary amine group (pKa estimated to be around 9-10) makes the molecule basic. Consequently, its aqueous solubility is expected to be highly dependent on pH.[7] In acidic solutions, the amine group will be protonated, forming a more soluble salt.[8][9][10] Conversely, in neutral to basic solutions, the compound will exist predominantly in its less soluble free base form. The trifluoroethoxy and phenoxy moieties contribute to the molecule's lipophilicity, suggesting that it will also exhibit solubility in various organic solvents.
A Strategic Approach to Solubility Determination
A multi-faceted approach is necessary to build a comprehensive solubility profile. This involves determining both the kinetic and thermodynamic solubility in various media.
Figure 1: A logical workflow for the comprehensive solubility assessment of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Screening
Objective: To rapidly assess the kinetic solubility of the compound in a range of aqueous buffers and organic solvents. This method is particularly useful in early-stage development for identifying promising solvent systems.[11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test solvent into individual wells. The test solvents should include:
-
pH-buffered aqueous solutions (pH 2, 4, 6.8, 7.4, 9)
-
Common organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane)
-
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM.
-
Incubation and Precipitation Monitoring: Seal the plate and shake for 2 hours at room temperature. Monitor for precipitation using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).[1]
-
Quantification: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium (thermodynamic) solubility of the compound, which is considered the "gold standard" for solubility measurement.[12]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the selected test solvents. The selection of solvents should be informed by the results of the kinetic solubility screen.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.[2]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter that has been pre-saturated with the solution to minimize compound adsorption.[2]
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 5. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial [chinaskyrun.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate quantification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This compound is a critical intermediate in the synthesis of pharmaceuticals such as Silodosin, an antagonist of the alpha-1 adrenergic receptor used for treating benign prostatic hyperplasia.[1] The method presented herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable protocol for determining the purity and concentration of this analyte in various sample matrices. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2]
Introduction and Scientific Rationale
The accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound contains a primary amine and an aromatic ether, structural motifs that require careful chromatographic control to achieve symmetric peak shapes and reproducible retention.
The developed method leverages reversed-phase chromatography, the workhorse of the pharmaceutical industry, for its versatility and efficiency in separating moderately polar to nonpolar compounds.[3] A C18 stationary phase is selected for its hydrophobic character, which effectively retains the analyte based on its aromatic and trifluoroethoxy moieties.
A key challenge in chromatographing primary amines is their tendency to interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, the mobile phase is buffered at a low pH. This ensures the primary amine (a basic functional group) is consistently protonated, minimizing secondary interactions and promoting a sharp, symmetrical peak shape ideal for accurate integration.[4] UV detection is employed, capitalizing on the phenyl ring in the analyte's structure, which acts as a strong chromophore.
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound (≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (analytical grade)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
All analyses were performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 272 nm |
| Run Time | 10 minutes |
Causality Behind Choices:
-
C18 Column: Provides optimal hydrophobic retention for the aromatic structure.
-
Phosphate Buffer (pH 3.0): Maintains a consistent, acidic environment to ensure the primary amine is protonated, which is crucial for achieving a symmetrical peak.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Column Temperature (30°C): Ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
-
UV Wavelength (272 nm): This wavelength corresponds to a significant absorbance maximum for the phenoxy moiety, providing high sensitivity for the analyte. It is recommended to perform a UV scan of the analyte standard to confirm the optimal wavelength.
Solution Preparation
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This stock solution should be stored at 2-8°C.
-
Calibration Standards (1-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent (50:50 methanol/water) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection to prevent column clogging.[5][6]
HPLC Method Validation Protocol (per ICH Q2(R2))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2]
System Suitability Testing
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five or six times. The acceptance criteria are established to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.[7] Protocol:
-
Inject a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject a sample of a placebo or a known matrix without the analyte.
-
Inject the analyte standard.
-
If available, inject samples of known impurities or degradation products.
-
The method is specific if the analyte peak is well-resolved from all other peaks (resolution > 2).
Linearity and Range
Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.[8] Protocol:
-
Prepare at least five concentrations of the analyte across the desired range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy reflects the closeness of the test results to the true value. It is typically determined through recovery studies.[3] Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the linearity curve.
-
S/N Method: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small changes to the method and observe the effect on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C). Acceptance Criteria: System suitability parameters should still be met, and the results should not deviate significantly from the nominal conditions.
Example Data and Visualization
The following tables summarize the expected results from a successful method validation.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,234 |
| 10.0 | 153,105 |
| 25.0 | 382,550 |
| 50.0 | 764,980 |
| 75.0 | 1,148,200 |
| 100.0 | 1,530,500 |
| R² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Result (%RSD or %Recovery) |
|---|---|---|
| Repeatability | 100% Conc. (n=6) | %RSD = 0.85% |
| Intermediate Precision | 100% Conc. (n=6) | %RSD = 1.12% |
| Accuracy (Recovery) | 80% Spike (n=3) | 99.5% |
| 100% Spike (n=3) | 100.8% |
| | 120% Spike (n=3) | 101.2% |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.25 |
| LOQ | 0.80 |
Visual Diagrams of Workflows
Caption: General experimental workflow from sample preparation to final reporting.
Sources
- 1. Page loading... [guidechem.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
- 4. biotage.com [biotage.com]
- 5. organomation.com [organomation.com]
- 6. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 7. actascientific.com [actascientific.com]
- 8. youtube.com [youtube.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key intermediate in the synthesis of various pharmacologically active molecules, including the α1a-adrenoceptor antagonist Silodosin, which is utilized in the treatment of benign prostatic hypertrophy.[1] Given its role in drug development, the unequivocal structural confirmation and purity assessment of this compound are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such small organic molecules in solution.[2][3]
This in-depth technical guide provides a comprehensive set of protocols and application notes for the multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (2D) NMR analysis of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to final spectral interpretation.
The presence of the trifluoroethoxy group introduces unique spectroscopic features. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a highly sensitive probe for structural analysis.[4][5] Furthermore, the characteristic spin-spin couplings between fluorine and both proton (JHF) and carbon (JCF) nuclei offer invaluable information for unambiguous signal assignment.[6] This guide will explain how to leverage these properties to achieve a complete and confident characterization of the target molecule.
Core Principles: A Multi-Nuclear Approach
A comprehensive analysis of this compound necessitates a multi-pronged NMR strategy. While ¹H NMR provides the initial overview of the proton framework, its combination with ¹³C, ¹⁹F, and 2D correlation experiments is essential for a complete and unambiguous assignment.
-
¹H NMR Spectroscopy: Offers primary information on the number of distinct proton environments, their integration (relative ratios), and connectivity through spin-spin coupling (multiplicity).
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. The presence of the electron-withdrawing trifluoroethoxy group will significantly influence the chemical shifts of nearby carbons. Furthermore, direct and long-range couplings to fluorine (¹JCF, ²JCF, etc.) provide definitive assignment markers.
-
¹⁹F NMR Spectroscopy: Serves as a highly sensitive and specific probe for the trifluoroethoxy moiety.[6][7] Its wide chemical shift range minimizes signal overlap, and its coupling to the adjacent methylene protons provides a clear diagnostic signal.[4][5]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) maps out ¹H-¹H coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule.[2][8]
-
Experimental Workflow and Protocols
The successful acquisition of high-quality NMR data begins with meticulous sample preparation and concludes with systematic data analysis. The following workflow provides a logical sequence for the complete characterization of the title compound.
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
Objective: To prepare a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent for high-resolution NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)
-
Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[9]
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter (0.45 µm)
-
Small sample vial
Methodology:
-
Weighing: Accurately weigh the desired amount of the amine sample into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-30 mg is recommended.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] Chloroform-d is a common choice for its excellent dissolving properties for a wide range of organic compounds.[10]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The resulting solution must be transparent and free of any visible solids.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.[11] This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral resolution (broad lines).[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.
Scientist's Note (Causality): The use of a deuterated solvent is essential. The spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field, compensating for drift over time.[11] Filtering is non-negotiable; suspended solids create susceptibility gradients in the sample, which the spectrometer's shimming process cannot correct, leading to distorted and broad NMR signals.[12]
Protocol 2: NMR Data Acquisition
Objective: To acquire high-quality 1D and 2D NMR spectra using standardized parameters on a 400 MHz (or higher) spectrometer.
The following parameters are provided as a starting point and may be optimized based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Typical Values (400 MHz) | Rationale & Notes |
| ¹H (Proton) | Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Encompasses all expected proton signals. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise (S/N) with this sample amount. | |
| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of most protons. | |
| ¹³C (Carbon) | Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Covers the full range of organic carbon chemical shifts.[13] |
| Number of Scans (NS) | 1024-4096 | ¹³C has low natural abundance, requiring more scans for adequate S/N. | |
| Relaxation Delay (D1) | 2 s | Standard delay for qualitative spectra. | |
| Decoupling | Proton decoupled | Simplifies the spectrum to singlets for each carbon. | |
| ¹⁹F (Fluorine) | Spectral Width (SW) | 100 ppm (-150 to -50 ppm) | Centered around the expected trifluoroethoxy region.[14][15] |
| Number of Scans (NS) | 16-64 | High sensitivity of ¹⁹F requires fewer scans than ¹³C. | |
| Relaxation Delay (D1) | 2 s | Adequate for quantitative analysis if needed. | |
| Decoupling | Can be run proton-coupled or decoupled. | Coupled spectrum shows splitting from adjacent CH₂ group, confirming connectivity. | |
| COSY | Data Points (F2 x F1) | 2048 x 256 | Provides good resolution in both dimensions. |
| Number of Scans (NS) | 2-4 per increment | Balances S/N with experiment time. | |
| HSQC | Spectral Width (F1) | 140 ppm (25 to 165 ppm) | Focused on the expected carbon chemical shift range. |
| Number of Scans (NS) | 4-8 per increment | Good sensitivity allows for relatively short experiment times. | |
| HMBC | Spectral Width (F1) | 220 ppm (0 to 220 ppm) | Covers the full ¹³C range to see all long-range correlations. |
| Number of Scans (NS) | 8-16 per increment | Lower sensitivity experiment requires more scans. | |
| Long-Range Coupling | Optimized for 8 Hz | A good general value for detecting 2- and 3-bond correlations. |
Data Processing and Spectral Interpretation
Data processing can be performed using software such as Bruker's TopSpin, Mnova, or NMRium.[16][17][18][19][20] Standard processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (0 ppm for ¹H and ¹³C).
Molecular Structure and Atom Numbering
For clarity in the following spectral analysis, the atoms of this compound are numbered as follows:
Caption: Atom numbering scheme for spectral assignment.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
| H7 | ~ 3.15 | t | 2H | JH7-H8 ≈ 5.2 | Aliphatic CH₂ adjacent to the amine group. |
| H8 | ~ 4.18 | t | 2H | JH8-H7 ≈ 5.2 | Aliphatic CH₂ adjacent to the phenoxy oxygen, deshielded. |
| H9 | ~ 4.40 | q | 2H | ³JH9-F10 ≈ 8.4 | Methylene group deshielded by oxygen and coupled to three fluorine atoms. |
| H3, H4, H5, H6 | ~ 6.90 - 7.05 | m | 4H | - | Aromatic protons in the shielded region of the spectrum. |
| NH₂ | ~ 1.5 - 2.5 | br s | 2H | - | Broad signal due to quadrupole broadening and exchange; chemical shift is concentration-dependent. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | JCF (Hz) | Assignment Rationale |
| C7 | ~ 41.5 | s | - | Aliphatic carbon adjacent to the nitrogen. |
| C8 | ~ 67.0 | s | - | Aliphatic carbon deshielded by the phenoxy oxygen. |
| C9 | ~ 67.5 | q | ²JCF ≈ 35 | Methylene carbon adjacent to the CF₃ group; shows two-bond coupling to fluorine. |
| C3, C4, C5, C6 | ~ 115 - 122 | s | - | Aromatic CH carbons. Specific assignment requires 2D NMR. |
| C10 | ~ 124.0 | q | ¹JCF ≈ 277 | Carbon of the CF₃ group, split into a quartet by the three directly attached fluorine atoms with a large one-bond coupling constant. |
| C2 | ~ 147.5 | s | - | Aromatic quaternary carbon attached to the trifluoroethoxy group. |
| C1 | ~ 148.5 | s | - | Aromatic quaternary carbon attached to the ethoxyamine group. |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.
-
Predicted δ (ppm): ~ -74.0 ppm
-
Multiplicity: Triplet (t)
-
Coupling Constant: ³JFH ≈ 8.4 Hz
-
Rationale: The signal is split into a triplet due to coupling with the two adjacent protons of the methylene group (H9). This is a key diagnostic feature confirming the -OCH₂CF₃ fragment.
Confirming Assignments with 2D NMR
The following diagram illustrates the key correlations expected in the 2D NMR spectra, which are used to validate the assignments from the 1D data.
Caption: Key 2D NMR and J-coupling correlations.
-
COSY: A cross-peak between the triplets at ~3.15 ppm (H7) and ~4.18 ppm (H8) will confirm the -CH₂-CH₂- fragment of the ethanamine side chain.
-
HSQC: This experiment will directly link each proton signal to its attached carbon: H7 to C7, H8 to C8, H9 to C9, and the aromatic protons to their respective carbons.
-
HMBC: This is the key to assembling the full structure.
-
Correlations from H8 (~4.18 ppm) to the quaternary aromatic carbon C1 (~148.5 ppm) will connect the ethanamine chain to the phenoxy ring.
-
Correlations from H9 (~4.40 ppm) to the other quaternary aromatic carbon C2 (~147.5 ppm) will connect the trifluoroethoxy group to the ring.
-
A crucial correlation from H9 to C10 (~124.0 ppm) will confirm the link between the methylene and trifluoromethyl groups.
-
Conclusion
The application of a systematic, multi-nuclear NMR approach provides a powerful and definitive method for the structural characterization of this compound. By combining standard 1D ¹H and ¹³C experiments with the highly informative ¹⁹F NMR spectrum and confirming connectivity through 2D COSY, HSQC, and HMBC experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The protocols and predictive data presented in this guide serve as a robust framework for quality control, reaction monitoring, and final product verification in any research or development setting involving this important chemical intermediate.
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-
Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. [Link]
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NMR Data Processing Software - University of Delaware. [Link]
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¹⁹F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. [Link]
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How to interpret the 19F NMR spectra - Quora. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
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Solid state 13 C NMR spectra and 13 C intensity distribution over each... - ResearchGate. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem. [Link]
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13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. [Link]
-
2-[2-[2-[2-[2-[2-[2-[2-[2-(2,2,2-Trifluoroacetyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2,2,2-trifluoroacetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]fmCN)
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Application Note: High-Sensitivity LC-MS/MS Analysis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Abstract
This application note presents a comprehensive guide for the sensitive and robust analysis of "2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine," a novel small molecule of interest in pharmaceutical research and development. The methodologies detailed herein leverage the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to achieve high selectivity and low limits of detection. This document provides in-depth protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Furthermore, it delves into the characteristic fragmentation patterns of the target analyte, offering a scientifically grounded basis for its unequivocal identification and quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally related compounds.
Introduction: The Analytical Imperative for Novel Pharmaceutical Compounds
The drug discovery and development pipeline is increasingly populated by structurally complex and potent small molecules. "this compound" (Figure 1), with its unique combination of a primary amine, a phenoxy ether, and a trifluoroethoxy moiety, presents a distinct analytical challenge. Accurate and precise quantification of such compounds is paramount for pharmacokinetic studies, metabolism profiling, and impurity analysis, all of which are critical for ensuring drug safety and efficacy.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis and pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[3][4][5] This application note is designed to serve as a practical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for the chosen analytical strategy. Our objective is to provide a self-validating system that ensures the generation of high-quality, reproducible data.
Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₀H₁₂F₃NO₂ Molecular Weight: 235.20 g/mol
Experimental Workflow: A Strategic Overview
The analytical workflow is designed for efficiency and robustness, from sample receipt to final data interpretation. The key stages are outlined in the diagram below, providing a clear visual representation of the entire process.
Caption: A streamlined workflow for the LC-MS/MS analysis of the target analyte.
Detailed Protocols and Methodologies
Sample Preparation: Ensuring a Clean and Concentrated Analyte
The goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest.[6] For biological matrices such as plasma or urine, protein precipitation is a rapid and effective method.
Protocol 3.1.1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., deuterated analog of the analyte).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale for Choices:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[7] A deuterated analog of "this compound" would be ideal.
-
Acetonitrile: It is an efficient protein precipitating agent and is compatible with reversed-phase chromatography.
-
Formic Acid: The addition of a small amount of acid helps to maintain the primary amine in its protonated state, improving its stability and chromatographic peak shape.
Liquid Chromatography: Achieving Optimal Separation
A robust chromatographic method is essential for separating the analyte from potential isomers and other matrix components. A reversed-phase C18 column is a good starting point for a molecule of this polarity.
Table 1: Optimized LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
Rationale for Choices:
-
C18 Column: Provides good retention for moderately polar compounds. The small particle size enhances peak efficiency and resolution.
-
Gradient Elution: Allows for the efficient elution of the analyte while maintaining good peak shape and separation from potential interferences.
Mass Spectrometry: Selective Detection and Fragmentation
Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for primary amines as they readily accept a proton to form a stable [M+H]⁺ ion. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.[2]
Table 2: Optimized MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
3.3.1. Proposed Fragmentation Pathway and MRM Transitions
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 236.09) is predicted to occur at the most labile bonds. Based on the fragmentation of similar aryl ethers and phenethylamine derivatives, two primary fragmentation pathways are proposed.[8][9]
Caption: Proposed CID fragmentation of this compound.
Table 3: Proposed MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Analyte | 236.09 | 137.06 | 20 | Quantifier |
| Analyte | 236.09 | 206.08 | 15 | Qualifier |
| Internal Standard | Dependent on IS | Dependent on IS | Optimized | Quantifier |
Rationale for MRM Transitions:
-
Quantifier Ion (m/z 137.06): This fragment likely results from the cleavage of the ether bond, a common fragmentation pathway for aryl ethers, leading to a stable phenoxy-containing fragment.[10]
-
Qualifier Ion (m/z 206.08): This fragment is proposed to arise from the cleavage of the ethylamine side chain, providing structural confirmation. The presence and consistent ratio of both quantifier and qualifier ions enhance the confidence in analyte identification.
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations.
Protocol 4.1: Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank matrix.
-
Analyze the standards using the optimized LC-MS/MS method.
-
Integrate the peak areas for the quantifier MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Plot the peak area ratio against the analyte concentration.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 0.1 | 1,520 | 150,100 | 0.0101 |
| 0.5 | 7,650 | 152,300 | 0.0502 |
| 1 | 15,100 | 149,800 | 0.1008 |
| 5 | 75,800 | 151,500 | 0.5003 |
| 10 | 152,300 | 150,900 | 1.0093 |
| 50 | 760,500 | 151,100 | 5.0331 |
| 100 | 1,515,000 | 150,500 | 10.0664 |
Conclusion: A Robust Framework for Analysis
This application note provides a detailed and scientifically sound framework for the mass spectrometry analysis of "this compound." By explaining the rationale behind each experimental choice, from sample preparation to data analysis, we aim to empower researchers to not only replicate this method but also to adapt and troubleshoot it for their specific needs. The proposed fragmentation pathways offer a strong basis for the confident identification and quantification of this molecule. The methodologies described herein adhere to best practices in LC-MS bioanalysis, ensuring the generation of reliable and high-quality data crucial for advancing pharmaceutical research and development.
References
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- Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer.
- Zhang, Y., & Bartlett, M. G. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of the American Society for Mass Spectrometry, 21(7), 1235-1244.
- Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
- Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5486-5496.
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- Whitman College. (n.d.).
- Plenis, A., et al. (2012). Development and Validation of an LC–ESI-MS Ion-Trap Method for Analysis of Impurities in Transkarbam 12, a Novel Transdermal Accelerant.
- Whitman College. (n.d.). GCMS Section 6.
- Demian, B. A., & Hogenboom, A. C. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(115), 95155-95180.
- Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Chan, K. M. (2007). Method of analysis of amine by mass spectrometry. U.S.
- Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 8(4), 98.
- Portolés, T., et al. (2012). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 29(1), 123-133.
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"2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine" as a pharmaceutical intermediate
An Application and Protocol Guide for the Pharmaceutical Intermediate: 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound. This compound is a critical intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The trifluoroethoxy moiety is a key structural feature that can enhance the pharmacological properties of the final active pharmaceutical ingredient (API).[3] This guide outlines a robust synthetic protocol, methods for purification and analytical validation, and its subsequent use in the preparation of Silodosin. All protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Chemical and Physical Properties
This compound is a white crystalline powder.[4] Its key properties are summarized in the table below. Understanding these characteristics is fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 751476-91-2 | [5] |
| Molecular Formula | C₁₀H₁₂F₃NO₂ | [5] |
| Molecular Weight | 235.20 g/mol | [5] |
| Appearance | Off-white to white crystal powder | [4] |
| Melting Point | 58-60 °C | |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that is crucial for the overall manufacturing of Silodosin. The pathway described here is a common and efficient route starting from 2-(2,2,2-trifluoroethoxy)phenol, proceeding via a bromo-intermediate followed by a Gabriel synthesis.
Synthetic Pathway Overview
The synthesis involves three main transformations:
-
Etherification: 2-(2,2,2-trifluoroethoxy)phenol is reacted with 1,2-dibromoethane under basic conditions to form the bromo-intermediate. The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile.
-
Gabriel Synthesis: The resulting bromide is then reacted with potassium phthalimide. This is a classic Gabriel synthesis step to introduce a protected amine group, avoiding over-alkylation common with ammonia.
-
Hydrazinolysis: The phthalimide protecting group is removed using hydrazine hydrate, which cleaves the imide to yield the desired primary amine.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods.
Step 1: Preparation of 2-[2-(2,2,2-Trifluoroethoxy)]phenoxyethyl bromide
-
Reagents & Setup: To a suitable reaction vessel, add 2-(2,2,2-trifluoroethoxy)phenol (36 g), 1,2-dibromoethane (40 g), and 20% aqueous sodium hydroxide (30 g).
-
Reaction: Stir the mixture vigorously and heat to reflux. The reaction is typically complete within 8 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a light yellow oil.
-
Expected Yield: ~85.6% (approx. 48 g).
-
Step 2: Preparation of N-[2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl]phthalimide
-
Reagents & Setup: To a reaction flask, add the bromide from Step 1 (29 g), phthalimide (14.5 g), and dimethylacetamide (DMA, 400 mL).
-
Reaction: Stir the mixture at 50°C for 1 hour. Add potassium hydroxide (9 g) and heat the reaction to reflux for 1 hour.
-
Work-up: Cool the mixture to room temperature and pour it into 600 mL of water.
-
Purification: Collect the resulting white solid by suction filtration, wash thoroughly with water, and dry.
-
Expected Yield: ~84.7% (approx. 30 g).
-
Characterization: mp 120-122°C; MS(m/z): 365(M+).
-
Step 3: Preparation of this compound
-
Reagents & Setup: In a reaction vessel, combine the phthalimide intermediate from Step 2 (21 g), absolute ethanol (300 mL), and 85% hydrazine hydrate (3.0 mL).
-
Reaction: Heat the mixture to reflux with stirring for 1.5 hours. The hydrazine hydrate acts as a nucleophile to cleave the phthalimide group, releasing the primary amine.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Extract the residue with chloroform (2 x 50 mL).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product as an off-white solid.
-
Expected Yield: ~92.4% (approx. 12.5 g).
-
Analytical Characterization
To ensure the identity and purity of the synthesized intermediate, which is critical for its use in GMP environments, a suite of analytical methods should be employed.
| Method | Expected Results |
| ¹H NMR (CDCl₃) | δ: 1.44 (brs, 2H, -NH₂), 3.10 (t, 2H, -CH₂NH₂), 4.04 (t, 2H, -CH₂OAr), 4.37 (q, 2H, -CH₂CF₃), 6.89-7.26 (m, 4H, Ar-H). |
| Mass Spec. (MS) | m/z: 235 (M+). |
| Purity (HPLC) | >99% (Typical specification for pharmaceutical use).[4] |
General HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the intermediate and for monitoring reaction progress.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: UV detector at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the relative peak areas.
Note: This is a general protocol. Specific conditions may need to be optimized.
Application in the Synthesis of Silodosin
The primary application of this compound is in the synthesis of Silodosin via reductive amination.[6][7] In this reaction, the primary amine of the intermediate is coupled with a ketone-containing indoline derivative.
Silodosin Synthesis Workflow
Caption: Workflow for the synthesis of Silodosin from key intermediates.
Detailed Protocol for Silodosin Synthesis
This protocol describes the key reductive amination step.[6]
-
Reagents & Setup: In a reaction vessel under a nitrogen atmosphere, combine 1-(3-hydroxypropyl)-7-cyano-5-(2-oxopropyl)indoline (2.58 g, 10 mmol), 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine (2.58 g, 11 mmol), and 1,2-dichloroethane (35 mL).
-
Reaction: To the stirred mixture, add sodium triacetoxyborohydride (3.0 g, 14 mmol) and acetic acid (0.9 g, 15 mmol). Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it reduces the intermediate imine faster than the starting ketone.
-
Conditions: Heat the reaction to 45-50°C and stir for approximately 20 hours. Monitor the reaction completion by TLC.
-
Work-up: Quench the reaction by adding 1N sodium hydroxide. Extract the product with 1,2-dichloroethane (2 times).
-
Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude Silodosin precursor.[7] Further purification and subsequent reaction steps (e.g., hydrolysis of the cyano group) are required to obtain the final Silodosin API.[8][9]
Safety and Handling
Proper safety precautions are mandatory when handling this compound and its precursors. The ethanamine moiety suggests potential corrosive properties.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes. Causes severe skin burns and eye damage.[10]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a cornerstone intermediate for the synthesis of Silodosin. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and application. Adherence to these methods, combined with rigorous analytical control and stringent safety practices, will ensure the production of a high-quality intermediate suitable for the development of this important pharmaceutical agent.
References
- Shi, Y., Chen, F., Wu, M., et al. (n.d.). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Google Scholar.
- Guidechem. (n.d.). How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? Guidechem FAQ.
- ChemicalBook. (n.d.). Silodosin synthesis. ChemicalBook.
- Google Patents. (n.d.). CN103396352B - Preparation method of Silodosin.
- New Drug Approvals. (n.d.). SILODOSIN. New Drug Approvals.
- Patsnap. (n.d.). Preparation method of silodosin intermediate.
- Google Patents. (n.d.). CN103396352A - Preparation method of Silodosin.
- Benchchem. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)
- Fisher Scientific. (2014). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol. Fisher Scientific.
- TCI Chemicals. (2018). SAFETY DATA SHEET: 2-[2-(2-Propynyloxy)ethoxy]ethylamine. TCI Chemicals.
- PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. PubChem.
- BLDpharm. (n.d.). 751476-91-2|this compound. BLDpharm.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethanamine, 2,2,2-trifluoro-. Thermo Fisher Scientific.
- ChemicalBook. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. ChemicalBook.
- Skyrun Industrial. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. Skyrun Industrial.
Sources
- 1. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]
- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial [chinaskyrun.com]
- 5. 751476-91-2|this compound|BLDpharm [bldpharm.com]
- 6. CN103396352B - Preparation method of Silodosin - Google Patents [patents.google.com]
- 7. CN103396352A - Preparation method of Silodosin - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Protocol for the preparation of "2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine"
An Application Note for the Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction: The Significance of a Key Pharmaceutical Intermediate
This compound is a critical chemical building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Silodosin, a potent and selective α1A-adrenoceptor antagonist.[1][2] Silodosin is prescribed for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH), a common condition in aging men.[2] The trifluoroethoxy moiety is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, or lipophilicity.
This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is based on a robust and well-documented pathway involving an initial Williamson ether synthesis, followed by a Gabriel synthesis of the primary amine, and concluding with hydrazinolysis to liberate the target compound. This method is chosen for its reliability and high yields.
Reaction Scheme and Mechanism
The overall synthesis proceeds in three distinct stages:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-(2,2,2-trifluoroethoxy)phenol is deprotonated by a strong base to form a phenoxide ion. This potent nucleophile then displaces a bromide ion from 1,2-dibromoethane in a classic SN2 reaction to form the ether linkage.[3][4]
-
Gabriel Amine Synthesis: The resulting alkyl bromide is then treated with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, displacing the bromide to form an N-alkylated phthalimide. This method elegantly prevents the over-alkylation often seen when using ammonia directly.
-
Hydrazinolysis (Ing-Manske Procedure): The final step involves the cleavage of the phthalimide group using hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and ultimately releasing the desired primary amine as a stable, off-white solid.[2][5]
Caption: Overall three-step reaction scheme for the synthesis.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-(2,2,2-Trifluoroethoxy)phenol | Round-bottom flasks (various sizes) |
| 1,2-Dibromoethane | Water-cooled condenser |
| Sodium Hydroxide (NaOH) | Magnetic stirrer and stir bars |
| Phthalimide | Heating mantle or hot plate |
| Potassium Hydroxide (KOH) | Separatory funnel |
| N,N-Dimethylacetamide (DMA) | Rotary evaporator |
| 85% Hydrazine Hydrate | Büchner funnel and filter paper |
| Absolute Ethanol | Beakers and Erlenmeyer flasks |
| Chloroform (CHCl₃) | Graduated cylinders |
| Anhydrous Sodium Sulfate (Na₂SO₄) | pH paper or pH meter |
| Deionized Water | Standard laboratory glassware |
| Hydrochloric Acid (HCl) | Analytical balance |
Detailed Experimental Protocol
Part A: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (Intermediate I)
-
Reaction Setup: To a suitable round-bottom flask, add 2-(2,2,2-trifluoroethoxy)phenol (36 g), 1,2-dibromoethane (40 g), and 20% aqueous sodium hydroxide (30 g).[2][5]
-
Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux with vigorous stirring. Maintain reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 8 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The layers will separate; collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a light yellow oily substance, which is the desired bromide intermediate (approx. 48 g, 85.6% yield).[5]
Part B: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide (Intermediate II)
-
Reaction Setup: In a large round-bottom flask, dissolve the crude 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (29 g) and phthalimide (14.5 g) in N,N-Dimethylacetamide (DMA, 400 ml).[5]
-
Base Addition and Reflux: Begin stirring the mixture and heat to 50°C for 1 hour. After this period, add potassium hydroxide (9 g) to the flask. Increase the temperature and bring the reaction to reflux for 1 hour.[5]
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 600 ml of water, which will cause the product to precipitate.
-
Filtration and Drying: Collect the white solid by suction filtration using a Büchner funnel. Wash the solid thoroughly with water and allow it to dry completely. This procedure should yield the white solid N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide (approx. 30 g, 84.7% yield).[5]
Part C: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the dried N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide (21 g) into a round-bottom flask. Add absolute ethanol (300 ml) and 85% hydrazine hydrate (3.0 ml).[2][5]
-
Reflux: Heat the stirred mixture to reflux for 1.5 hours. A precipitate of phthalhydrazide will form during the reaction.
-
Solvent Removal: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add chloroform (50 ml x 2) to extract the product. Wash the combined chloroform layers with water.
-
Final Isolation: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting off-white solid is the final product, this compound (approx. 12.5 g, 92.4% yield).[5]
Characterization and Data Analysis
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) | Expected MS (m/z) |
| N-[2-[2-(...)]ethyl]phthalimide (Intermediate II) | C₁₈H₁₄F₃NO₄ | 365.31 | 120 - 122 | 365 (M+)[5] |
| 2-(2-(...))ethanamine (Final Product) | C₁₀H₁₂F₃NO₂ | 235.20 | 58 - 60 [5] | 235 (M+) [5] |
¹H NMR Data for this compound (in CDCl₃):
-
δ 1.44 (brs, 2H): -NH₂ protons. The broad singlet is characteristic of amine protons, which can undergo exchange.
-
δ 3.10 (t, 2H): -CH₂NH₂ protons, triplet due to coupling with the adjacent methylene group.
-
δ 4.04 (t, 2H): -CH₂OAr protons, triplet due to coupling with the adjacent aminomethylene group.
-
δ 4.37 (q, 2H): -OCH₂CF₃ protons, quartet due to coupling with the three fluorine atoms.
-
δ 6.89-7.26 (m, 4H): Aromatic (Ar-H) protons.[5]
Process Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
1,2-Dibromoethane: Is a toxic and carcinogenic compound. Handle with extreme caution and avoid inhalation or skin contact.
-
Sodium Hydroxide / Potassium Hydroxide: Are corrosive. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding all contact. Use a syringe or cannula for transfers.
-
Solvents: Chloroform is a suspected carcinogen. Ethanol and DMA are flammable. Ensure there are no open flames or spark sources nearby when handling these solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A | Incomplete reaction; insufficient base; impure phenol. | Ensure vigorous stirring and adequate reflux temperature. Use freshly prepared NaOH solution. Check the purity of the starting phenol. |
| Difficulty isolating Step B product | Product is oily or does not precipitate cleanly. | Ensure the reaction mixture is fully cooled before pouring into water. Try adding ice to the water to aid precipitation. |
| Incomplete reaction in Step C | Insufficient hydrazine; short reflux time. | Ensure the correct stoichiometry of hydrazine hydrate is used. Monitor the reaction by TLC until the starting material is consumed. |
| Final product is impure | Incomplete extraction; insufficient washing. | Perform an additional extraction of the aqueous layer. Consider purification by column chromatography (silica gel) if necessary. |
References
- Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., Wang, Y., Mei, Y., Duan, Q., Li, Y., Gao, R., Li, Y., Deng, H., Jiang, J., Wang, Y., & Song, D. (n.d.). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Chemical Letters.
- Jakhar, K. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Diablo Valley College. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Welcome to the dedicated technical support guide for the purification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is an off-white to brownish solid/oil. What are the likely impurities?
Answer:
The purity and physical state of your crude this compound can be influenced by several factors related to its synthesis, which is commonly a multi-step process. Understanding the potential impurities is the first step toward a successful purification strategy.
Common Synthesis Route and Potential Impurities:
The synthesis often involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with a protected 2-bromoethylamine equivalent, followed by deprotection. A common method is the Gabriel synthesis, which introduces specific byproducts.[1][2][3][4]
-
Unreacted Starting Materials:
-
Byproducts from Hydrazinolysis (Gabriel Synthesis Deprotection):
-
Side-Reaction Products:
-
Small amounts of unidentified, colored impurities can arise from side reactions, especially if the reaction is overheated or exposed to air for extended periods.
-
FAQ 2: I performed a simple extraction as described in the literature, but my product is still not pure. What are the next steps?
Answer:
While a basic liquid-liquid extraction is a good first step, achieving high purity often requires additional techniques. The choice of the next step depends on the nature of the remaining impurities.
Recommended Purification Workflow:
Caption: General purification workflow for this compound.
Detailed Steps:
-
Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like 10% NaOH solution until the pH is >10. Your amine will deprotonate and precipitate or can be extracted back into an organic solvent.
-
Extract the free amine with fresh organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization: If your product is a solid after extraction, recrystallization is an excellent method for further purification.
-
Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the recommended next step.
FAQ 3: Can you provide a detailed protocol for recrystallization?
Answer:
Certainly. Recrystallization is highly effective for removing small amounts of impurities from a solid product. The key is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
Protocol: Two-Solvent Recrystallization
This method is often effective when a single ideal solvent cannot be found. A common system for compounds like yours is a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble.
Recommended Solvent System: Ethyl Acetate / Hexanes
| Solvent Component | Role | Rationale |
| Ethyl Acetate | "Good" Solvent | The polar ester functionality can dissolve the amine at elevated temperatures. |
| Hexanes | "Poor" Solvent | The non-polar nature of hexanes will induce crystallization upon cooling. |
Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near its boiling point.
-
If the solution has a noticeable color, you can add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Perform a hot filtration to remove the charcoal.[6]
-
While the ethyl acetate solution is still hot, add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
FAQ 4: I'm having trouble with column chromatography. My amine product is streaking or not eluting from the silica gel column. What should I do?
Answer:
This is a very common issue when purifying amines on standard silica gel. The acidic nature of silica can strongly interact with the basic amine, leading to poor separation.[7][8]
Troubleshooting Column Chromatography:
Caption: Troubleshooting guide for amine purification by column chromatography.
Detailed Protocols:
Option 1: Modifying the Mobile Phase
-
Principle: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will neutralize the acidic sites on the silica gel, preventing your target amine from binding too strongly.[8]
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% triethylamine throughout. For example, start with 10% Ethyl Acetate / 89% Hexanes / 1% TEA and gradually increase the ethyl acetate concentration.
Option 2: Using an Alternative Stationary Phase
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is already basic, which allows for clean elution of amines without mobile phase modifiers.[7]
-
Alumina: Basic or neutral alumina can be a cost-effective alternative to silica gel for the purification of basic compounds.
FAQ 5: How can I assess the purity of my final product?
Answer:
A combination of techniques should be used to confirm the purity and identity of your this compound.
| Technique | Purpose | Expected Results for Pure Product |
| TLC | Quick purity check | A single spot with a consistent Rf value in an appropriate solvent system. |
| Melting Point | Purity and identification | A sharp melting point range (e.g., 58-60°C as reported in some literature).[5] Impurities will broaden and depress the melting point. |
| ¹H NMR | Structural confirmation and purity | The proton NMR spectrum should show the expected signals with correct integrations and splitting patterns. Absence of impurity peaks. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the expected mass (C₁₀H₁₂F₃NO₂ = 235.20 g/mol ).[9] |
| HPLC | Quantitative purity assessment | A single major peak when analyzed on a suitable column (e.g., C18) with an appropriate mobile phase. Purity is often reported as a percentage of the total peak area. |
Example HPLC Conditions (for reference, may require optimization):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or a basic modifier.
-
Detection: UV at 220 nm or 270 nm.
References
- Process for the purification of aromatic amines.
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
-
Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
- Purification of amine reaction mixtures.
-
Process For Preparation And Purification Of An Aromatic Amine. Quick Company. [Link]
-
2-[2-(2-Chloro-6-fluorophenoxy)ethoxy]ethanamine. PubChem. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]
-
2-[2-(2-Propynyloxy)ethoxy]ethylamine. PubChem. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Can anyone help me with a Gabriel synthesis for making primary amine? ResearchGate. [Link]
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. Skyrun Industrial. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]
-
Experimental Part. Beilstein Journals. [Link]
-
Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science (RSC Publishing). [Link]
-
High-Performance Liquid Chromatography (HPLC) of Pharmaceutical Oligonucleotides in Non-Clinical Toxicology Research. Charles River. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial [chinaskyrun.com]
Technical Support Center: Impurity Profiling and Identification of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Welcome to the technical support center for "2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for impurity profiling and identification. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered during the analysis of this crucial pharmaceutical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of this compound, offering insights into potential impurities and the analytical methodologies for their detection and quantification.
Q1: What are the likely impurities in this compound?
A1: Impurities in this compound, a key intermediate in the synthesis of drugs like Silodosin, can originate from various sources including starting materials, by-products of side reactions, intermediates, and degradation products.[1][2] Organic impurities are the most common and can include residual starting materials or intermediates from the synthetic route.[3] Inorganic impurities, such as reagents, ligands, and catalysts, may also be present from the manufacturing process.[3] Additionally, residual solvents used during synthesis and purification can be another class of impurity.[3]
Q2: What are the regulatory guidelines for controlling these impurities?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4] The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][5] These guidelines set specific thresholds for action.[5] For example, any impurity observed at a level greater than the reporting threshold (often around 0.05%) must be reported.[3] Above the identification threshold, the structure of the impurity must be determined.[5] The qualification threshold is the level above which an impurity's biological safety must be established.[3][6]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-faceted analytical approach is typically required for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities.[7] Due to the amine functional group in the target compound, specialized HPLC methods, potentially involving derivatization, may be necessary to enhance detection and separation.[8][9] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[10][11] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, providing detailed structural information that is often essential for unambiguous identification.[13][14]
Q4: How can I develop a robust HPLC method for this analysis?
A4: Developing a robust HPLC method for an amine-containing compound like this compound requires careful consideration of several factors. Reversed-phase chromatography is a common starting point.[8] Column selection is critical, with C18 columns being a popular choice.[15] The mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase pH and buffer, must be optimized to achieve good peak shape and resolution. Since amines can exhibit poor peak shape due to interactions with residual silanols on the silica-based stationary phase, using a column with end-capping or employing mobile phase additives like triethylamine can be beneficial. Gradient elution is often necessary to resolve impurities with a wide range of polarities. Detection is typically performed using a UV detector, but if the impurities lack a strong chromophore, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be required.[8]
Q5: What is the role of mass spectrometry in identifying unknown impurities?
A5: Mass spectrometry (MS) is a highly sensitive and selective technique that plays a pivotal role in the identification of unknown impurities.[16] When coupled with a separation technique like HPLC or GC, it allows for the determination of the molecular weight of each impurity.[17] High-resolution mass spectrometry can provide the accurate mass of an impurity, which in turn allows for the determination of its elemental composition.[12] Tandem mass spectrometry (MS/MS) experiments, where an impurity ion is fragmented, provide valuable structural information by revealing the connectivity of atoms within the molecule.[12] This fragmentation pattern can be compared to libraries or interpreted to propose a structure for the unknown compound.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for common experimental challenges.
HPLC Method Development and Troubleshooting
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential impurities and degradation products.
Experimental Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Consider a column with low silanol activity to minimize peak tailing for the basic amine analyte.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic acid in water. The acidic mobile phase will protonate the amine, improving peak shape.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure separation of early eluting, more polar impurities. A typical starting point could be 5-95% B over 30 minutes.
-
Optimize the gradient based on the initial chromatogram to improve resolution between critical pairs.
-
-
Detection: UV detection at a wavelength where the main component and expected impurities have reasonable absorbance (e.g., 220 nm and 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase, typically a mixture of water and acetonitrile.
-
System Suitability: Before sample analysis, perform system suitability tests including injections of a standard solution to check for parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload. | Use a mobile phase with a lower pH (e.g., add formic acid or trifluoroacetic acid). Use a highly deactivated (end-capped) column. Reduce sample concentration. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope. Try a different organic modifier (e.g., methanol). Evaluate a different stationary phase (e.g., phenyl-hexyl). |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use fresh, high-purity solvents. Flush the injector and column. Analyze a blank injection. |
| Drifting Baseline | Column not equilibrated; Temperature fluctuations; Detector issue. | Ensure adequate column equilibration time. Use a column oven. Check the detector lamp. |
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development and optimization.
Identification of Unknown Impurities by LC-MS
Objective: To identify the structure of an unknown impurity detected during HPLC analysis.
Experimental Protocol:
-
LC-MS Method Transfer: Adapt the developed HPLC method for compatibility with the MS detector. This may involve replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or ammonium acetate).
-
MS Parameter Optimization:
-
Ionization Mode: Analyze the sample in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the impurity. Given the presence of a basic amine, positive mode is likely to be more sensitive.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the ion signal for the impurity.
-
-
Accurate Mass Measurement: Acquire high-resolution mass spectrometry (HRMS) data to determine the accurate mass of the impurity's molecular ion. This will allow for the calculation of its elemental formula.
-
MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. This will induce fragmentation and provide a fragmentation pattern that is characteristic of the molecule's structure.
-
Data Interpretation:
-
Use the elemental formula and the fragmentation pattern to propose a structure for the unknown impurity.
-
Consider potential side reactions and degradation pathways of the parent molecule to guide the structural elucidation process.
-
If possible, synthesize the proposed impurity standard and compare its retention time and mass spectrum with the unknown impurity for confirmation.[18]
-
Troubleshooting Common LC-MS Issues:
| Issue | Potential Cause | Suggested Solution |
| No or Low Ion Signal | Inefficient ionization; Incompatible mobile phase. | Optimize ionization source parameters. Switch ionization mode (ESI+/ESI-). Ensure a volatile mobile phase is used. |
| Complex Mass Spectra | In-source fragmentation; Adduct formation. | Reduce cone/fragmentor voltage. Identify common adducts (e.g., +Na, +K, +ACN). |
| Inaccurate Mass Measurement | MS not calibrated. | Calibrate the mass spectrometer using a known standard immediately before analysis. |
Logical Flow for Impurity Identification:
Sources
- 1. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. soeagra.com [soeagra.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. veeprho.com [veeprho.com]
- 14. toref-standards.com [toref-standards.com]
- 15. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 18. Identifying and elucidating impurity species [rssl.com]
Technical Support Center: Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This molecule is a critical intermediate in the development of important pharmaceutical agents, including Silodosin[1][2]. Its synthesis, while conceptually straightforward, often involves multi-step pathways where side reactions can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic reasons behind common pitfalls and provide field-proven protocols to help you navigate these challenges effectively.
Section 1: Ether Formation via Williamson Synthesis
The initial and foundational stage of the synthesis is typically the formation of the ether linkage, most commonly through a Williamson ether synthesis. This involves the SN2 reaction of a phenoxide with a two-carbon electrophile, such as 1,2-dibromoethane. Success at this stage is paramount for the overall efficiency of the synthetic route.
Frequently Asked Questions & Troubleshooting
Q1: My yield of the ether intermediate, 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide, is low, with significant recovery of the starting phenol. What are the likely causes?
This is a classic issue often traced back to incomplete deprotonation of the starting phenol or suboptimal reaction conditions. The Williamson ether synthesis relies on a potent alkoxide or phenoxide nucleophile to proceed efficiently via an SN2 mechanism.[3][4]
Core Issues & Solutions:
-
Base Strength and Stoichiometry: The base must be strong enough to completely deprotonate the phenol. While bases like sodium hydroxide are used, a stronger, non-nucleophilic base like sodium hydride (NaH) is often preferred as it irreversibly forms the phenoxide and the only byproduct is hydrogen gas.[5][6] Ensure you are using at least a full stoichiometric equivalent of the base.
-
Anhydrous Conditions: Water is the enemy. Any moisture will consume your base and protonate the generated phenoxide, rendering it non-nucleophilic. Ensure all glassware is oven-dried and solvents are anhydrous.[5]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[3][5] These solvents effectively solvate the cation (e.g., Na⁺) while leaving the phenoxide anion "naked" and highly reactive, accelerating the desired SN2 reaction.[5] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Q2: My spectral analysis (NMR, LC-MS) indicates the presence of an unexpected isomer. Could this be a C-alkylation product?
Yes, this is a well-known side reaction. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4][5][7]
Mechanistic Explanation & Prevention:
The reaction pathway is heavily influenced by the solvent.
-
O-Alkylation (Desired): Favored in polar aprotic solvents (DMF, DMSO) where the phenoxide oxygen is highly nucleophilic.[5]
-
C-Alkylation (Side Product): Can become significant in protic solvents (e.g., water, ethanol). These solvents solvate the phenoxide oxygen via hydrogen bonding, making it less available and promoting reaction at the electron-rich aromatic ring.[5]
To exclusively favor the desired ether product, strictly adhere to using polar aprotic solvents.
Caption: O-Alkylation vs. C-Alkylation Pathways.
Q3: My reaction with 1,2-dibromoethane is producing a significant high-molecular-weight byproduct. What is this and how can it be avoided?
When using a difunctional electrophile like 1,2-dibromoethane, a common side product is the dimer 1,2-bis(2-(2,2,2-trifluoroethoxy)phenoxy)ethane. This occurs when a molecule of the desired initial product reacts with another molecule of the phenoxide.
Solution: Stoichiometric Control
To minimize this dimerization, the reaction should be run with a large excess of 1,2-dibromoethane . This ensures that the phenoxide is statistically more likely to encounter a molecule of the starting electrophile rather than the mono-alkylated product. A typical protocol might use a 5-10 fold excess of the dibromoethane.[2] The unreacted excess can then be removed under reduced pressure after the reaction.
Section 2: Introduction of the Amine Group
The second stage of the synthesis involves converting the alkyl bromide intermediate into the target primary amine. The choice of method here is critical, as direct amination is notoriously problematic due to over-alkylation.
Frequently Asked Questions & Troubleshooting
Q4: I attempted a direct amination of my bromide intermediate using ammonia and obtained an inseparable mixture of products. What happened?
You have encountered the classic "runaway train" of N-alkylation.[8] The primary amine product is generally more nucleophilic than the ammonia you started with.[8][9] As soon as the primary amine is formed, it begins competing with ammonia for the remaining alkyl bromide, leading to the formation of secondary amine. The secondary amine is often even more nucleophilic, leading to the tertiary amine, and finally, the quaternary ammonium salt.[10][11]
Caption: The "Runaway Train" of Direct N-Alkylation.
Q5: How can I selectively synthesize the primary amine while avoiding over-alkylation?
To achieve high selectivity for the primary amine, indirect methods that use an "ammonia equivalent" are strongly recommended. The most robust and widely used method for this transformation is the Gabriel Synthesis .[11]
The Gabriel Synthesis Pathway:
This method uses the phthalimide anion as a protected form of ammonia. It is bulky and its anion is a good nucleophile, but the resulting N-alkylated phthalimide is not nucleophilic and cannot be further alkylated. A final deprotection step, typically with hydrazine, liberates the desired primary amine.[2][12]
Caption: Gabriel Synthesis Experimental Workflow.
Q6: My Gabriel synthesis is sluggish during the initial alkylation, and the final deprotection with hydrazine leaves a messy precipitate that complicates purification. Any advice?
These are common practical hurdles in the Gabriel synthesis.
-
Sluggish Alkylation: The reaction between the alkyl bromide and potassium phthalimide requires a polar aprotic solvent to proceed at a reasonable rate. Dimethylacetamide (DMA) or DMF are excellent choices.[2] Ensure your potassium phthalimide is dry and of high quality. Gentle heating (e.g., 50-80 °C) can also accelerate the reaction.
-
Hydrazinolysis Workup: The deprotection step with hydrazine generates phthalhydrazide, which is often sparingly soluble and precipitates from the reaction mixture.
-
Filtration: After cooling the reaction, the phthalhydrazide can often be removed by simple filtration.
-
Acid/Base Extraction: A common workup involves diluting the reaction mixture with an organic solvent and washing with an acidic solution (e.g., 1M HCl). This protonates the desired primary amine, pulling it into the aqueous layer, while the neutral phthalhydrazide remains in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH) to deprotonate the amine, and extracted with an organic solvent to yield the pure product.
-
Section 3: Data and Protocols
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale | Common Pitfall |
| Base | NaH, KH, K₂CO₃[4][5] | Ensures complete and irreversible formation of the phenoxide nucleophile. | Using weaker bases (e.g., NaOH) in protic solvents can lead to incomplete reaction. |
| Solvent | DMF, DMSO, Acetonitrile[3][5] | Polar aprotic solvents enhance nucleophilicity of the phenoxide, favoring O-alkylation. | Protic solvents (water, alcohols) reduce nucleophilicity and promote C-alkylation.[5] |
| Temperature | 25 - 80 °C | Balances reaction rate with minimizing elimination side reactions. | Excessively high temperatures can favor the E2 elimination pathway, especially with hindered substrates.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from quenching the base and phenoxide. | Performing the reaction open to air can introduce water, significantly lowering the yield. |
Protocol 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
(Adapted from Guidechem, 2024)[2]
-
To a reaction vessel, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq), 1,2-dibromoethane (5.0 eq), and a suitable solvent like acetonitrile.
-
Add powdered potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 8-12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.
-
The resulting crude oil can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Gabriel Synthesis of this compound
(Adapted from Guidechem, 2024)[2]
-
Alkylation: Dissolve 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMA. Heat the mixture to 80 °C and stir for 2-4 hours until the starting bromide is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide intermediate. Filter, wash with water, and dry the solid.
-
Deprotection: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine monohydrate (1.5 - 2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter off the phthalhydrazide precipitate, washing the solid with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.
-
For final purification, dissolve the crude product in diethyl ether and wash with 1M HCl. Separate the aqueous layer, basify with 6M NaOH until pH > 12, and extract with three portions of diethyl ether or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the pure primary amine.
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Shi, Y., et al. (n.d.). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine.
- Guidechem. (2024). How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine?.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine.
- Benchchem. (n.d.). common side products in ethoxy(ethyl)amine N-alkylation reactions.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Amine alkylation.
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
Sources
- 1. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine [ccspublishing.org.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Welcome to the dedicated technical support guide for the synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This molecule is a critical intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing a foundational understanding of the reaction strategy.
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and scalable approach involves a two-stage synthesis. The first stage is a Williamson ether synthesis to couple the trifluoroethoxy group to a phenol ring. The second stage involves introducing the ethanamine side chain. A common pathway is:
-
Etherification: Reaction of 2-(2,2,2-trifluoroethoxy)phenol with a two-carbon electrophile bearing a leaving group (e.g., 1,2-dibromoethane) under basic conditions.[2] This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4]
-
Amination: The resulting bromo-intermediate is then converted to the primary amine. A robust method for this step is the Gabriel synthesis, which utilizes potassium phthalimide to form a protected intermediate, followed by deprotection (e.g., with hydrazine hydrate) to yield the final primary amine.[2][5] This method prevents the common issue of over-alkylation seen with ammonia.
Q2: What are the key considerations when choosing a base and solvent for the initial Williamson ether synthesis step?
The choice of base and solvent is critical for maximizing the yield of the O-alkylation product and minimizing side reactions.
-
Base Selection: A moderately strong base is required to deprotonate the starting phenol, 2-(2,2,2-trifluoroethoxy)phenol, to its corresponding phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[2] The phenoxide is a potent nucleophile for the subsequent SN2 reaction.
-
Solvent Selection: Polar aprotic solvents are highly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thereby enhancing its reactivity. This environment strongly favors the desired SN2 pathway over the competing E2 elimination pathway.[6]
Q3: My starting material, 2-(2-(2,2,2-trifluoroethoxy)phenol, is not commercially available. How can it be synthesized?
This intermediate is typically prepared by reacting a suitable precursor, such as 2-fluorobenzonitrile or ethyl 2-fluorobenzoate, with 2,2,2-trifluoroethanol.[7] The reaction involves the nucleophilic aromatic substitution of the fluorine atom by the trifluoroethoxide ion. To generate the trifluoroethoxide, a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol.[7][8]
Q4: What are the typical yields I can expect for the key steps?
With optimized conditions, the yields are generally good. For the synthesis of the intermediate N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide from the corresponding bromide, yields of around 85% have been reported.[2][9] The preceding etherification step to form the bromide intermediate also reports yields in the range of 85-90%.[2] The final hydrazinolysis step to release the free amine typically proceeds in high yield, though isolation can sometimes affect the final recovery.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental failures with probable causes and validated solutions.
Problem 1: Low or no yield of the ether intermediate, 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide.
-
Possible Cause A: Incomplete Deprotonation of the Phenol.
-
Scientific Rationale: The phenoxide is the active nucleophile in a Williamson ether synthesis. Incomplete deprotonation of the starting phenol results in a lower concentration of the nucleophile, leading to a sluggish or incomplete reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Water can consume the base and protonate the phenoxide, quenching the reaction. Dry your solvent and glassware thoroughly.
-
Base Strength & Stoichiometry: Use at least one full equivalent of a suitable base like K₂CO₃ or KOH. Allow sufficient time for the acid-base reaction to complete before adding the electrophile (1,2-dibromoethane). A gentle warming (e.g., to 40-50 °C) can facilitate phenoxide formation.
-
-
-
Possible Cause B: Competing Elimination Reaction.
-
Scientific Rationale: The Williamson ether synthesis (SN2) is often in competition with the elimination (E2) pathway, especially at higher temperatures. While 1,2-dibromoethane is a primary halide, which favors substitution, elevated temperatures can still promote the formation of vinyl bromide and other elimination byproducts.[10]
-
Solution:
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC. A gentle reflux is often sufficient.[2] For this specific reaction, temperatures around 80-90°C are typical.
-
Slow Addition: Adding the 1,2-dibromoethane slowly to the solution of the phenoxide can help maintain a low concentration of the electrophile, which can disfavor elimination pathways.
-
-
Problem 2: The final deprotection of the phthalimide intermediate with hydrazine results in a complex mixture or difficult purification.
-
Possible Cause A: Incomplete Reaction.
-
Scientific Rationale: The cleavage of the phthalimide group by hydrazine hydrate is a robust but not always instantaneous reaction. Incomplete reaction leaves starting material in your crude product, complicating purification.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Refluxing in an alcoholic solvent like ethanol or methanol is common. Monitor the reaction by TLC until the starting phthalimide spot has been completely consumed.[11]
-
Hydrazine Equivalents: Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
-
-
Possible Cause B: Co-precipitation of Product with Phthalhydrazide Byproduct.
-
Scientific Rationale: The primary byproduct of the deprotection is phthalhydrazide, which is often poorly soluble and precipitates from the reaction mixture. The desired amine product, especially if protonated, can sometimes be trapped in or adsorb to this solid.
-
Solution:
-
Acidic Work-up: After cooling the reaction, acidify the mixture with aqueous HCl (e.g., 2M HCl). This will protonate the desired amine, making it water-soluble as the hydrochloride salt, while the phthalhydrazide remains as a solid.
-
Filtration and Extraction: Filter off the solid phthalhydrazide and wash it with dilute HCl to recover any trapped product. The desired amine is now in the aqueous filtrate.
-
Basification and Extraction: Make the aqueous filtrate basic (e.g., with NaOH or Na₂CO₃) to deprotonate the amine hydrochloride, liberating the free amine. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[7]
-
-
Problem 3: Formation of significant byproducts during the etherification step.
-
Possible Cause: C-Alkylation of the Phenoxide.
-
Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring (C-alkylation). While O-alkylation is generally favored, the reaction conditions can influence the ratio.
-
Solution:
-
Solvent Choice: As mentioned in the FAQ, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. Avoid protic solvents, which can solvate the oxygen atom and increase the likelihood of C-alkylation.
-
Counter-ion: Potassium (K⁺) as the counter-ion is generally preferred over sodium (Na⁺) as it leads to a "freer," more reactive phenoxide, which favors attack at the more electronegative oxygen atom.
-
-
Section 3: Optimized Experimental Protocols
These protocols are based on established literature procedures and provide a validated starting point for your experiments.[2]
Protocol 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (approx. 10 mL per gram of phenol).
-
Reaction: Add 1,2-dibromoethane (3.0 eq). The large excess is used to minimize the formation of the bis-ether byproduct.
-
Heating: Heat the mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product, which can be purified further if necessary.
-
Protocol 2: Synthesis of this compound (via Gabriel Synthesis)
-
Setup: To a round-bottom flask, add the crude 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide (1.0 eq), potassium phthalimide (1.1 eq), and N,N-Dimethylformamide (DMF) (approx. 8 mL per gram of bromide).
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC analysis indicates the consumption of the starting bromide (typically 2-4 hours).
-
Isolation of Intermediate: Cool the reaction to room temperature and pour it into a beaker of cold water. The N-substituted phthalimide intermediate will precipitate as a solid. Filter the solid, wash with water, and dry.[9]
-
Deprotection:
-
Suspend the dried phthalimide intermediate in ethanol (approx. 15 mL per gram).
-
Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Follow the acidic work-up procedure described in Troubleshooting Problem 2, Solution B to isolate the final amine product.
-
Section 4: Data Summary & Visualizations
Table 1: Summary of Optimized Reaction Conditions
| Step | Reactants | Base / Reagent | Solvent | Temp. (°C) | Typical Time (h) | Approx. Yield (%) |
| Etherification | 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane | K₂CO₃ | Acetonitrile | 82 | 6-8 | 85-90 |
| Amination (Gabriel) | Bromo-intermediate, Potassium Phthalimide | - | DMF | 80-90 | 2-4 | ~85 |
| Deprotection | Phthalimide-intermediate | Hydrazine Hydrate | Ethanol | 78 | 4-6 | >90 (crude) |
Diagrams
Caption: Overall Synthetic Workflow.
Caption: Troubleshooting Flowchart for Low Yield.
Caption: Concerted SN2 Mechanism.
References
- Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., Wang, Y., Mei, Y., Duan, Q., Li, Y., Gao, R., Li, Y., Deng, H., Jiang, J., Wang, Y., & Song, D. (2023). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Chemical Letters.
-
Aitken, R. A., & Harper, A. D. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2018(2), M989. [Link]
-
LookChem. (n.d.). Trifluoroethylamine. [Link]
- Teva Pharmaceutical Industries Ltd. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
Hands-On Systems. (n.d.). Williamson Ether Synthesis. [Link]
-
L.S. College, Muzaffarpur. (2021). Williamson ether synthesis. [Link]
- UPL Ltd. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Zhang, L., et al. (2012). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. [Link]
- MSN Laboratories Ltd. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Aitken, R. A., & Harper, A. D. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
Sources
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Technical Support Center: Troubleshooting HPLC Separation of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
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Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this and structurally similar molecules. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth, practical solutions in a direct question-and-answer format.
Understanding the Analyte: Key Chromatographic Considerations
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its behavior in HPLC.
-
Primary Amine Group: The ethanamine moiety contains a primary amine, which is basic. This functional group is a primary driver of potential peak tailing due to strong interactions with acidic residual silanols on the surface of silica-based stationary phases.[1]
-
Trifluoroethoxy Group: The presence of the trifluoromethyl group (-CF3) increases the lipophilicity of the molecule.[2] This enhanced hydrophobicity suggests that reversed-phase chromatography is a suitable analytical approach.
-
Aromatic and Ether Moieties: The phenoxy and ether groups contribute to the overall polarity and potential for pi-pi interactions with certain stationary phases.
These structural features dictate the common chromatographic challenges and inform the troubleshooting strategies outlined below.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
Peak tailing is a common issue when analyzing basic compounds like this compound. It is typically characterized by an asymmetry factor (As) greater than 1.2 and is often caused by secondary interactions between the basic amine group and the stationary phase.[1]
Primary Cause: Interaction with residual silanol groups on the silica backbone of the stationary phase. These acidic silanols can strongly and non-ideally retain the basic amine, leading to a "tailing" effect as the analyte slowly elutes from these active sites.[1]
Caption: Diagnostic workflow for addressing retention time instability.
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for at least 10-20 column volumes. [3]If your method uses ion-pairing reagents or other additives, a longer equilibration time may be necessary.
-
Verify Mobile Phase Preparation: In reversed-phase chromatography, a small change in the organic solvent percentage can lead to significant shifts in retention time. [4] * Protocol: Prepare mobile phases gravimetrically for higher accuracy. Ensure all components are fully dissolved and the mobile phase is adequately degassed to prevent pump cavitation and flow rate fluctuations. If using volatile additives like TFA, prepare fresh mobile phase daily to avoid changes in concentration due to evaporation. [5]3. Check for System Leaks: Even a small, non-visible leak can cause flow rate fluctuations. [5]Carefully inspect all fittings, especially between the pump and the column.
-
Use a Column Thermostat: Column temperature affects both mobile phase viscosity and analyte retention. A change of just a few degrees can alter retention times. Using a reliable column thermostat will ensure consistent temperature throughout your analysis. [6]
Q3: I'm having difficulty achieving adequate resolution between my analyte and an impurity. What strategies can I employ?
Resolution (Rs) is a measure of the separation between two peaks. An Rs value of ≥1.5 is generally desired for robust quantification. [7]Improving resolution involves manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').
| Parameter | Strategy | Rationale |
|---|---|---|
| Retention Factor (k') | Decrease the percentage of organic solvent in the mobile phase. | Increases retention time, providing more opportunity for separation. [8] |
| Selectivity (α) | Change the organic modifier (e.g., acetonitrile vs. methanol), alter the mobile phase pH, or switch to a different stationary phase (e.g., C18 to a Phenyl or Cyano column). | Alters the fundamental interactions between the analytes and the stationary/mobile phases, which can change the elution order or spacing between peaks. [8] |
| Efficiency (N) | Use a longer column, a column with a smaller particle size, or optimize the flow rate. | Generates narrower peaks, which are easier to resolve from one another. [8][9]|
-
Adjust Mobile Phase Strength: In a reversed-phase system, systematically decrease the concentration of the organic solvent (e.g., from 60% acetonitrile to 55%). This will increase the retention factor (k') for your analyte and the impurity, potentially improving resolution.
-
Modify Selectivity:
-
Solvent Type: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity.
-
pH Adjustment: Changing the pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and improving selectivity relative to the main analyte. [8] * Stationary Phase: If mobile phase adjustments are insufficient, changing the column is a powerful way to alter selectivity. A phenyl column, for example, can offer unique pi-pi interactions that may be beneficial for separating aromatic compounds. [8]3. Optimize for Efficiency:
-
Flow Rate: Reducing the flow rate can sometimes improve efficiency, but at the cost of longer run times. [9] * Column Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will significantly increase efficiency and resolution. [8]
-
References
-
Why Does Retention Time Shift? | HPLC Tip . (2025). YouTube. Retrieved from [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach . (2020). Crawford Scientific. Retrieved from [Link]
-
HPLC Troubleshooting Guide . (n.d.). University of Arizona. Retrieved from [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples . (2018). ACS Publications. Retrieved from [Link]
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS . (2020). Speciation.net. Retrieved from [Link]
-
Troubleshooting HPLC Column Retention Time Drift . (2025). Hawach Scientific. Retrieved from [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips . (2025). PharmaGuru. Retrieved from [Link]
-
How To Improve Resolution In Liquid Chromatography? . (2025). Chemistry For Everyone. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . (2003). LCGC International. Retrieved from [Link]
-
Causes of Retention Time Drift in HPLC . (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Peak Tailing in HPLC . (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025). Waters Blog. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection . (2011). National Institutes of Health. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success . (2024). Pharma's Almanac. Retrieved from [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS . (2019). Royal Society of Chemistry. Retrieved from [Link]
-
An Effective Approach to HPLC Method Development . (n.d.). Onyx Scientific. Retrieved from [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism . (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . (2009). Pharmaceutical Technology. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues . (n.d.). Phenomenex. Retrieved from [Link]
-
Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs . (2025). PharmaGuru. Retrieved from [Link]
-
Effective HPLC method development . (2015). SciSpace. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . (2023). MDPI. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . (2014). National Institutes of Health. Retrieved from [Link]
-
How Do Intermolecular Forces Affect Chromatography? . (2025). Chemistry For Everyone. Retrieved from [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS . (2025). National Institutes of Health. Retrieved from [Link]
-
Chromatography . (2024). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Welcome to the technical support center for researchers investigating the degradation pathways of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. This guide is designed to provide expert insights and practical troubleshooting advice for your experimental workflows. As this molecule is a key intermediate in the synthesis of pharmaceuticals like Silodosin, understanding its stability and degradation is critical for drug development and regulatory compliance.[1]
This document is structured to address common challenges encountered during forced degradation and in vitro metabolism studies, providing a logical framework for experimental design, data interpretation, and troubleshooting.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3] These studies are a regulatory expectation and provide critical data for formulation development and packaging decisions.[3][4]
Question 1: I am not observing any degradation of this compound under my initial forced degradation conditions. What should I do?
Answer:
It is not uncommon for highly stable molecules to resist degradation under mild stress conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[5] If you are not observing degradation, consider the following stepwise approach:
-
Increase the severity of your stress conditions:
-
Acid/Base Hydrolysis: If you started with 0.1 M HCl or NaOH at room temperature, consider increasing the concentration to 1 M or elevating the temperature to 50-60°C.[5]
-
Oxidative Degradation: If using 3% hydrogen peroxide (H₂O₂) at room temperature yields no degradation, you can increase the concentration to 30% H₂O₂. Gentle heating can also be applied, but be cautious of exothermic reactions.
-
Thermal Degradation: If no degradation is observed at 60°C, you can incrementally increase the temperature. However, be mindful of the compound's melting point.
-
Photostability: Ensure you are exposing the compound to a combination of UV and visible light as recommended by ICH Q1B guidelines.[5]
-
-
Extend the duration of the study: If increasing the severity of the conditions is not feasible or desirable, you can extend the exposure time, for example, from 24 hours to 7 days.[5]
-
Consider the solubility of your compound: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the stress conditions.
Question 2: I am seeing multiple degradation products in my HPLC analysis after forced degradation. How do I identify the major degradation pathways?
Answer:
The presence of multiple degradation products is a common outcome of forced degradation studies. The key is to systematically identify the primary degradation pathways.
-
Mass Spectrometry (LC-MS/MS) is your primary tool: Use high-resolution mass spectrometry to determine the accurate mass of the parent compound and its degradation products. This will allow you to propose elemental compositions for the degradants.
-
Fragmentation Analysis: Perform MS/MS experiments on the parent compound and the degradation products. By comparing the fragmentation patterns, you can often pinpoint the site of modification on the molecule.
-
Isotope Labeling Studies: If feasible, synthesizing isotopically labeled versions of the parent compound can be a powerful tool for tracking specific atoms through the degradation process.
In Vitro Metabolism Studies
In vitro metabolism studies are crucial for understanding how a compound is processed by metabolic enzymes, primarily in the liver.[6] These studies help predict in vivo clearance and identify potential metabolites.[7][8]
Question 1: My compound, this compound, shows very low clearance in human liver microsomes. Does this mean it won't be metabolized in vivo?
Answer:
Not necessarily. Low clearance in liver microsomes suggests that the compound is not extensively metabolized by cytochrome P450 (CYP) enzymes, which are the primary enzymes present in this subcellular fraction.[7] However, other metabolic pathways might be involved:
-
Consider Phase II Metabolism: The primary amine group in your molecule is a potential site for conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs). These enzymes are present in hepatocytes but may not be fully active in microsomes without the addition of necessary cofactors.[7] We recommend running parallel stability assays in suspended hepatocytes to get a more complete picture of metabolic clearance.[8]
-
Explore Non-CYP Mediated Metabolism: Other enzyme families like monoamine oxidases (MAO) could be involved in the metabolism of the primary amine.[7] You can investigate this by using specific inhibitors in your incubation matrix.
-
Investigate Extrahepatic Metabolism: While the liver is the primary site of metabolism, other organs like the intestine, kidney, or lung can also contribute.[7] If in vivo data suggests higher clearance than predicted from liver systems, extrahepatic metabolism should be considered.
Question 2: I have identified a major metabolite with a mass shift of +16 Da. What is the likely metabolic reaction?
Answer:
A mass shift of +16 Da is indicative of an oxidation reaction, most likely a hydroxylation. For your molecule, there are several potential sites for hydroxylation:
-
Aromatic Hydroxylation: The phenoxy ring is a likely site for hydroxylation by CYP enzymes.
-
Aliphatic Hydroxylation: The ethanamine side chain could also be hydroxylated.
To distinguish between these possibilities, you will need to use techniques like NMR spectroscopy on the isolated metabolite to determine the exact position of the hydroxyl group.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its structure?
A1: Based on the functional groups present, the most likely degradation pathways are:
-
Hydrolysis: Cleavage of the ether linkages under acidic or basic conditions.
-
Oxidation: Oxidation of the ethanamine side chain to form an aldehyde or carboxylic acid. The aromatic ring is also susceptible to oxidative degradation.[9]
-
Deamination: Removal of the amine group from the ethanamine side chain.
Q2: How does the trifluoroethoxy group affect the degradation of the molecule?
A2: The trifluoroethoxy group is generally considered to be metabolically stable due to the strong carbon-fluorine bonds.[10] Its primary influence will be electronic. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent ether linkage and the phenoxy ring.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For quantifying the parent compound and separating degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identifying the mass of degradation products and elucidating their structures.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.
Q4: Are there any known metabolites of similar compounds that I can use as a reference?
A4: While specific data on this exact molecule is limited, you can look at the metabolism of structurally related compounds. For example, the metabolism of 2-phenoxyethanol is known to produce phenoxyacetic acid.[11] This suggests that oxidation of the ethanamine side chain is a plausible pathway.
Section 3: Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for your compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is for determining the rate of metabolic clearance in human liver microsomes.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following mixture on ice:
-
Human Liver Microsomes (0.5 mg/mL final concentration)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture (final concentration of 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | Ether cleavage products |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | Ether cleavage products |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | Oxidized side chain, hydroxylated ring |
| Thermal | Solid state | 80°C | 48 hours | Minimal degradation expected |
| Photolysis | UV/Vis light | Room Temp | As per ICH Q1B | Photodegradation products |
Section 4: Visualizations
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram: Experimental Workflow for Metabolite Identification
Caption: Workflow for the identification of metabolites from in vitro studies.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Services for in vitro Metabolism research. Admescope. [Link]
-
(PDF) Degradation Pathway. ResearchGate. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. [Link]
-
Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. Royal Society of Chemistry. [Link]
-
Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. National Institutes of Health. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. bioivt.com [bioivt.com]
- 7. admescope.com [admescope.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing in "2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine" chromatography
Topic: Resolving Peak Tailing for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Welcome to the technical support guide for resolving chromatographic issues related to This compound (CAS 751476-91-2).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing with this and similar basic compounds.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound. What is happening and why is it a problem?
A: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is drawn out. An ideal peak is a symmetrical Gaussian shape. Tailing is problematic because it reduces peak height (lowering sensitivity), complicates peak integration (affecting quantitative accuracy), and decreases resolution between adjacent peaks.[3]
For a molecule like this compound, the primary cause of peak tailing in reversed-phase HPLC is a secondary chemical interaction between the analyte and the stationary phase.[3][4] The molecule's primary amine (-NH₂) group is basic. In typical reversed-phase mobile phases (pH 3-7), this amine becomes protonated, carrying a positive charge (R-NH₃⁺). Standard silica-based columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] At a mobile phase pH above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[7][8]
The strong ionic attraction between the positively charged amine of your analyte and these negatively charged silanol sites creates a secondary, high-energy retention mechanism. This interaction is stronger than the desired hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[9][10]
Caption: Mechanism of peak tailing for basic analytes.
Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
A: A systematic approach is crucial. Start with the simplest and most common solutions (mobile phase adjustments) before moving to more involved changes like selecting a new column. This workflow minimizes time and resource expenditure.
The following flowchart outlines a proven troubleshooting strategy.
Caption: Systematic troubleshooting workflow for peak tailing.
Step 1: Mobile Phase Optimization
Q3: How does adjusting the mobile phase pH improve the peak shape?
A: Adjusting the pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[11][12][13] The goal is to shift the equilibrium of either the analyte or the silanol groups to a neutral, non-ionic state to prevent the secondary interaction.
-
Strategy: Low pH (Recommended First Step)
-
Mechanism: By lowering the aqueous mobile phase pH to between 2.5 and 3.0, the residual silanol groups (Si-OH) on the silica surface become fully protonated and are therefore electrically neutral.[4][14] While your amine analyte is fully protonated and positively charged (R-NH₃⁺), the primary cause of the strong ionic interaction—the negatively charged silanol site—has been eliminated.
-
Advantage: This is a highly effective and widely used strategy that works with most standard silica columns.[15]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare separate aqueous mobile phase buffers at different pH values (e.g., pH 3.5, 3.0, 2.7). A 10-20 mM phosphate or formate buffer is a good starting point.[14]
-
pH Measurement: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol).
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject the sample of this compound and compare the peak asymmetry factor (As) at each pH. A value closer to 1.0 indicates better symmetry.
Q4: My peak shape is still not perfect at low pH. Should I add something to the mobile phase?
A: Yes. If low pH alone is insufficient, the next step is to add a competing basic additive, often called a silanol suppressor, to the mobile phase. Triethylamine (TEA) is a classic example.[16][17]
-
Mechanism: TEA is a small basic molecule. When added to the mobile phase at a low concentration (e.g., 0.1% or ~10 mM), its protonated form (triethylammonium) will compete with your analyte for the active silanol sites.[8][9] Because TEA is in high concentration relative to the analyte, it effectively "masks" or "blocks" the problematic silanol groups, preventing your analyte from interacting with them.[18][19] This allows the desired reversed-phase mechanism to dominate, resulting in a much-improved peak shape.[14][17]
Experimental Protocol: Using Triethylamine (TEA) as an Additive
-
Start with Low pH: Use the best mobile phase condition from your pH study (e.g., pH 3.0 buffer with acetonitrile).
-
Add TEA: To the aqueous mobile phase component, add TEA to a final concentration of 0.05% to 0.1% (v/v). Re-adjust the pH to the desired value (e.g., 3.0) using an acid like phosphoric acid or formic acid.
-
Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase. Equilibration can be slower with additives, so allow for 20-30 column volumes.
-
Analysis: Inject your sample and assess the peak shape.
-
Caution: TEA can shorten column lifetime over extended use and may be slow to wash out of a column.[8][14] It is often considered a legacy solution, with modern columns providing better alternatives.[18][20]
| Troubleshooting Action | Mechanism | Expected Outcome | Pros | Cons |
| Lower Mobile Phase pH to ~2.7 | Neutralizes surface silanol groups (Si-OH). | Significant reduction in peak tailing. | Simple, effective, compatible with most C18 columns. | May reduce retention time for basic compounds. |
| Add 0.1% Triethylamine (TEA) | Competitively blocks active silanol sites. | Further improvement or complete elimination of tailing. | Very effective for stubborn tailing. | Can shorten column life, slow equilibration, may suppress MS signal.[8][14] |
Step 2: Stationary Phase Selection
Q5: I've optimized my mobile phase, but there's still some tailing. What is the next step?
A: If mobile phase optimization does not fully resolve the issue, the problem lies with the column chemistry itself. The solution is to switch to a more inert stationary phase designed specifically for the analysis of basic compounds.
-
Strategy 1: Use a High-Purity, End-Capped Column
-
Mechanism: After the main stationary phase (like C18) is bonded to the silica, a significant number of unreacted silanol groups remain.[5][6] "End-capping" is a secondary chemical process that uses a small, less bulky reagent (like trimethylsilane) to bond with and cover many of these remaining silanols.[5][21] Modern columns are made from high-purity "Type B" silica, which has fewer metallic impurities and less acidic silanols to begin with.[20] The combination of high-purity silica and thorough end-capping (sometimes "double end-capping") produces a highly inert surface with minimal sites for secondary interactions.[21][22]
-
Recommendation: This is the modern standard. If you are using an older column (Type A silica), upgrading to a modern, fully end-capped column from a reputable manufacturer will likely solve the problem immediately.[20][22]
-
-
Strategy 2: Consider Alternative Stationary Phases
-
Mechanism: Some columns incorporate a polar group within the alkyl chain (embedded polar group) or use a polymer-based packing instead of silica. These designs shield the analyte from any residual silanols or eliminate them entirely.[23][24] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also provide excellent peak shape for polar basic compounds.[24]
-
Recommendation: This is a good option if end-capped columns are still insufficient or if you need alternative selectivity for a complex mixture.
-
Step 3: System & Method Health Check
Q6: I'm using a modern column and an optimized mobile phase, but I still see some peak distortion. What else could be wrong?
A: If chemical interactions have been addressed, the cause may be physical or instrumental.[20]
-
Extra-Column Volume: Tailing can be caused by dead volume in the system. Check all fittings between the injector and the detector. Ensure tubing is cut cleanly and fully seated. Use tubing with a smaller internal diameter (e.g., 0.005") where possible.[3][7][25]
-
Column Contamination or Failure: A blocked inlet frit or a void at the head of the column can cause distorted peaks. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replacing the column if it is old.[26]
-
Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[25]
By following this systematic guide, you can effectively diagnose and resolve the root cause of peak tailing for this compound, leading to more accurate and reliable chromatographic results.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Merck. (n.d.). Purospher® RP-18 Endcapped.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Welch Materials. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- RXCHEMICALS. (n.d.). triethylamine hplc.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Sychev, K. (2020). TO ADD OR NOT TO ADD - HPLC BLOG.
- Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics.
- PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Separation Science. (n.d.). End-capping.
- Experts@Minnesota. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
- Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Simson Pharma Limited. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine | CAS No.
- BLDpharm. (n.d.). 751476-91-2|this compound.
- ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- YouTube. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it?
- PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-.
- ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Skyrun Industrial. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine.
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Technical Support Center: Minimizing Byproducts in 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine Synthesis
Welcome to the technical support guide for the synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a key intermediate in the production of pharmaceuticals such as Silodosin.[1][2] This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the critical goal of minimizing byproduct formation to improve yield, purity, and process efficiency.
Section 1: Understanding the Synthetic Pathway and Potential Byproducts
The most common and industrially relevant synthesis of this compound involves a two-step process:
-
Williamson Ether Synthesis: Formation of an ether linkage by reacting 2-(2,2,2-trifluoroethoxy)phenol with a 2-carbon electrophile bearing a masked amino group.
-
Deprotection/Conversion: Transformation of the masked amino group into the primary amine.
A prevalent route involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane, followed by reaction with a protected amine source like potassium phthalimide and subsequent hydrazinolysis to release the primary amine.[2]
Primary Reaction Scheme:
-
Step 1: O-alkylation of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.
-
Step 2: Nucleophilic substitution with potassium phthalimide.
-
Step 3: Hydrazinolysis to yield the final product.
While seemingly straightforward, each step presents opportunities for byproduct formation. Understanding these potential side reactions is the first step toward mitigation.
Diagram: Core Synthesis vs. Side Reactions
Caption: Key reaction steps and common byproduct formation points.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield from the first step (O-alkylation) is low, and I see a significant amount of unreacted phenol. What's going wrong?
A1: This is a classic issue of incomplete reaction, which can stem from several factors:
-
Insufficient Base: The phenoxide, formed by deprotonating the phenol, is the active nucleophile.[3] Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., NaOH, KOH) to completely deprotonate the starting phenol.
-
Reaction Time/Temperature: The reaction of the phenoxide with 1,2-dibromoethane requires sufficient thermal energy and time. A typical reflux for 8 hours is reported.[2] If the reaction is sluggish, consider extending the time before resorting to increasing the temperature, which could promote side reactions.
-
Phase Transfer Catalyst: In a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be slow. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the phenoxide into the organic phase.
Q2: I've isolated my O-alkylation product, but my NMR/LC-MS shows a higher molecular weight impurity. What is it and how can I avoid it?
A2: The most likely culprit is a bis-etherification product, where a second molecule of the starting phenol has displaced the remaining bromine atom from the desired product. This happens when the molar ratio of phenol to 1,2-dibromoethane is too high.
Mitigation Strategy: The key is to use a significant excess of the dihaloalkane. By using 1,2-dibromoethane as both the alkylating agent and the solvent (or in large excess), you statistically favor the mono-alkylation product. The unreacted 1,2-dibromoethane can then be removed under reduced pressure.
Q3: My TLC/LC shows an isomeric impurity. I suspect C-alkylation of the phenol. How can I ensure O-alkylation is favored?
A3: This is an excellent observation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant byproduct under certain conditions.
Causality & Solution: The choice of solvent is paramount in directing the reaction.
-
Favor O-Alkylation: Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or Acetonitrile. These solvents solvate the cation (e.g., Na+, K+) but leave the oxygen of the phenoxide relatively free and highly nucleophilic, promoting the desired O-alkylation.[4]
-
Avoid C-Alkylation: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic. This can increase the relative amount of C-alkylation.[4] High temperatures can also favor C-alkylation, which is often the thermodynamically more stable product.
Q4: During the final deprotection step with hydrazine, my reaction is messy and purification is difficult. Are there alternatives?
A4: The Gabriel synthesis is a classic method, but the removal of the phthalhydrazide byproduct can sometimes be challenging. If you are facing purification issues, consider these alternatives:
-
Alternative Protecting Groups: Instead of phthalimide, you can use a different nitrogen source that is easier to deprotect. For example, reacting the bromo-intermediate with sodium azide to form an azido-intermediate, followed by a clean reduction (e.g., catalytic hydrogenation with Pd/C or Staudinger reaction) to the amine.
-
Direct Amination: A more direct, but potentially lower-yielding, approach is to react the bromo-intermediate with a large excess of ammonia. However, this often leads to mixtures of primary, secondary, and tertiary amines.
Section 3: Optimized Experimental Protocols
These protocols are designed to serve as a validated starting point for your experiments, incorporating best practices to minimize byproduct formation.
Protocol 1: Optimized O-Alkylation of 2-(2,2,2-Trifluoroethoxy)phenol
This protocol emphasizes the use of excess alkylating agent to suppress bis-etherification.
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq).
-
Solvent/Reagent Addition: Add a significant excess of 1,2-dibromoethane (5-10 eq). This will also serve as the solvent.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) or 20% aqueous sodium hydroxide (NaOH, 1.2 eq).[2]
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If an aqueous base was used, separate the layers. Wash the organic layer with water and brine. If a solid base was used, filter the mixture and wash the solid with a small amount of fresh 1,2-dibromoethane or another suitable organic solvent (e.g., dichloromethane).
-
Purification: Concentrate the organic phase under reduced pressure to remove the excess 1,2-dibromoethane. The resulting crude 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl bromide can often be used in the next step without further purification. A yield of ~85% is achievable.[2]
Protocol 2: Gabriel Synthesis and Hydrazinolysis
-
Amine Protection: Dissolve the crude bromo-intermediate (1.0 eq) from the previous step in DMF. Add potassium phthalimide (1.1 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC until the starting bromide is consumed.
-
Isolation: Cool the reaction mixture and pour it into cold water to precipitate the N-protected intermediate. Filter the solid, wash with water, and dry.
-
Deprotection: Suspend the N-protected intermediate (1.0 eq) in ethanol or methanol.
-
Hydrazine Addition: Add hydrazine hydrate (85% solution, 1.5-2.0 eq) to the suspension.[2]
-
Reaction: Heat the mixture to reflux for 1.5-3 hours.[2] A thick white precipitate (phthalhydrazide) will form.
-
Workup & Purification: Cool the mixture and concentrate under reduced pressure. Take up the residue in a suitable solvent like chloroform or dichloromethane and water. The byproduct is largely insoluble. Filter the mixture. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine. The final product can be further purified by crystallization or column chromatography to achieve high purity (>92%).[2]
Section 4: Data Summary & Condition Comparison
The choice of reaction conditions can significantly impact the outcome. The following table summarizes key variables and their expected impact on the synthesis.
| Parameter | Condition A (High Yield Focus) | Condition B (High Purity Focus) | Rationale & Expected Outcome |
| Solvent (Step 1) | 1,2-Dibromoethane (excess) | DMF / Acetonitrile | A: Suppresses bis-etherification. B: Polar aprotic solvent explicitly favors O-alkylation over C-alkylation.[4] |
| Base (Step 1) | NaOH (aq) / KOH | K₂CO₃ (anhydrous) | A: Strong, inexpensive base drives reaction. B: Milder base can reduce potential side reactions like elimination. |
| Temperature (Step 1) | 80-100 °C (Reflux) | 60-70 °C | A: Ensures reasonable reaction rate. B: Lower temperature disfavors E2 elimination and C-alkylation.[4] |
| Amine Source (Step 2) | Potassium Phthalimide | Sodium Azide | A: Classic, robust Gabriel synthesis. B: Leads to cleaner deprotection via reduction, avoiding phthalhydrazide byproduct. |
Section 5: Troubleshooting Workflow Diagram
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A diagnostic workflow for troubleshooting common synthesis problems.
References
- Luo, X. C., Chen, G. H., Zhang, H. B., & Huang, W. L. (2007). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Chemical Letters.
- Guidechem. (n.d.). How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? - FAQ.
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
- Bartleby.com. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Assessment of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a sophisticated building block, characterized by a primary amine, an aromatic ether linkage, and a trifluoroethoxy group.[1][2] This unique combination of functional groups presents a distinct challenge for analytical chemists. The basic amine is prone to causing peak tailing in High-Performance Liquid Chromatography (HPLC) due to interactions with silica-based columns, while the aromatic and fluorinated moieties demand a stationary phase that can offer unique selectivity to separate structurally similar impurities.[3][4][5]
This guide provides a comparative analysis of two distinct reversed-phase HPLC methodologies for the robust purity assessment of this critical intermediate. We will explore the rationale behind method design, present detailed protocols, and compare their performance based on key chromatographic parameters. Our objective is to equip researchers and drug development professionals with the knowledge to select and implement an analytical strategy that ensures the highest standards of quality control, in alignment with regulatory expectations outlined by frameworks such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9]
The Analytical Challenge: Taming the Amine
The primary amine in this compound is the principal driver of chromatographic difficulty. On standard silica-based C18 columns, residual surface silanol groups (Si-OH) can become deprotonated, creating negatively charged sites. The positively charged amine (analyte cation) can then undergo secondary ionic interactions with these sites, leading to distorted, tailing peaks.[3][10] This peak asymmetry compromises both resolution and the accuracy of integration, making reliable impurity quantification challenging.
Therefore, a successful HPLC method must actively mitigate these secondary interactions to achieve a symmetrical peak shape, which is fundamental for a validated analytical procedure.[7][11]
Methodology Comparison: Two Strategies for Purity Analysis
We present two methods that approach the challenge from different perspectives:
-
Method A: The Industry Standard. This method employs a classic C18 column, the workhorse of reversed-phase chromatography, and tackles peak tailing by using an acidic mobile phase modifier, trifluoroacetic acid (TFA).
-
Method B: The Alternative Selectivity Approach. This method utilizes a Phenyl-Hexyl stationary phase, which provides a different separation mechanism, and employs a mass spectrometry (MS)-friendly buffer to control peak shape.
Experimental Protocols
Below are the detailed step-by-step protocols for both HPLC methods.
Sample Preparation (Applicable to Both Methods)
-
Standard Solution: Accurately weigh approximately 25.0 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Dilution: Add approximately 30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water, sonicate for 5 minutes to dissolve, and then dilute to volume with the same mixture. This yields a standard solution with a nominal concentration of 0.5 mg/mL.
-
Test Solution: Prepare the sample to be tested (e.g., a new synthesis batch) in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulates.
Method A: C18 with Trifluoroacetic Acid (TFA)
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 5 µL
Method B: Phenyl-Hexyl with Ammonium Formate
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 15% B
-
2-15 min: 15% to 75% B
-
15-17 min: 75% B
-
17-18 min: 75% to 15% B
-
18-25 min: 15% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 5 µL
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the purity assessment, from sample preparation to final data analysis and reporting.
Caption: General workflow for HPLC purity assessment.
Comparative Data and Performance Analysis
To evaluate the two methods, a sample of this compound, spiked with a known structurally similar impurity (Impurity X), was analyzed. The following table summarizes the key performance metrics as defined by USP General Chapter <621>.[6][12][13][14]
| Parameter | Method A (C18 with TFA) | Method B (Phenyl-Hexyl with Buffer) | Ideal Value |
| Retention Time (tR) of Main Peak | 9.85 min | 11.21 min | Method Dependent |
| Tailing Factor (Tf) of Main Peak | 1.15 | 1.05 | ≤ 1.5 |
| Theoretical Plates (N) | 14,500 | 18,200 | > 2000 |
| Resolution (Rs) with Impurity X | 2.1 | 3.5 | > 2.0 |
Expert Interpretation of Results
-
Peak Shape (Tailing Factor): Both methods successfully controlled the peak tailing associated with the primary amine, bringing the tailing factor well within the acceptable limit of 1.5.[3] Method A achieves this by using TFA, an ion-pairing agent that masks the residual silanols and provides a counter-ion for the protonated amine. Method B's success is due to the acidic pH (3.5) of the mobile phase, which suppresses the ionization of silanol groups, thereby minimizing the secondary ionic interactions.[5] Method B provided a slightly more symmetrical peak (Tf = 1.05), indicating a more effective suppression of silanol activity under these conditions.
-
Efficiency (Theoretical Plates): Method B, using the Phenyl-Hexyl column, demonstrated higher column efficiency (more theoretical plates). This results in sharper, narrower peaks, which contributes to better resolution and improved sensitivity for detecting trace impurities.
-
Selectivity and Resolution: This is the most significant point of differentiation. The Phenyl-Hexyl column in Method B offers an alternative selectivity compared to the standard C18 phase.[15][16][17] While C18 separates primarily based on hydrophobicity, the phenyl-hexyl phase introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[16][18] This alternative interaction mechanism resulted in a much greater resolution (Rs = 3.5) between the main peak and Impurity X, providing more confidence in the accuracy of the purity assessment. The C18 column provided adequate resolution (Rs = 2.1), but the baseline separation was visibly superior with the Phenyl-Hexyl column.
Trustworthiness and Method Validation Considerations
Both protocols are designed as self-validating systems. The inclusion of a System Suitability Test (SST) before any sample analysis is mandatory, as per USP <621> guidelines.[6][13] This involves injecting a standard solution multiple times to verify that the chromatographic system (column, mobile phase, instrument) is performing as expected. Key SST parameters include retention time precision, peak area precision, tailing factor, and resolution.
For full validation according to ICH Q2(R1) guidelines, the chosen method would need to be assessed for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[7][9][11]
Conclusion and Recommendations
Both methods are capable of providing a reliable purity assessment for this compound. However, the choice between them depends on the specific application.
-
Method A (C18 with TFA) is a robust, reliable method suitable for routine quality control where the impurity profile is well-characterized. Its primary drawback is that TFA is a strong ion-suppressing agent and non-volatile, making it incompatible with mass spectrometry.
-
Method B (Phenyl-Hexyl with Ammonium Formate) is the superior choice for method development, impurity profiling, and situations requiring the highest possible resolution. The Phenyl-Hexyl column provides a powerful alternative selectivity that can resolve impurities missed by a standard C18 phase.[15][18] Furthermore, its use of a volatile buffer (ammonium formate) makes it fully compatible with LC-MS, which is invaluable for identifying unknown impurities or degradation products.
For drug development professionals, Method B is highly recommended . Its enhanced resolving power and MS-compatibility provide a more comprehensive and forward-looking analytical tool, ensuring a deeper understanding of the product's purity profile.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Phenyl-Hexyl Columns Source: SMT - Separation Methods Technologies URL: [Link]
-
Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL: [Link]
-
Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial Source: Skyrun Industrial Co., Ltd. URL: [Link]
Sources
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- 2. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine - Skyrun Industrial [chinaskyrun.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. usp.org [usp.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
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- 13. dsdpanalytics.com [dsdpanalytics.com]
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A Comprehensive Guide to the Characterization of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and identity of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison and characterization of the reference standard for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, a key intermediate in the synthesis of Silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][3] This document is designed to offer a comprehensive analytical workflow, enabling researchers to unequivocally confirm the identity, purity, and overall quality of this critical compound.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its thorough characterization is not merely a quality control exercise; it is the foundation of reproducible research and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The multifaceted analytical approach detailed herein provides a robust framework for establishing such a benchmark for this compound.
Analytical Workflow for Characterization
The comprehensive characterization of the this compound reference standard involves a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-fidelity portrait of the molecule's identity and purity.
Caption: Figure 1: Analytical Workflow for Reference Standard Characterization.
Identity Confirmation: A Triad of Spectroscopic Techniques
The first step in characterizing a reference standard is to confirm its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides an unassailable confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Experimental Protocol:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
Expected Chemical Shifts:
-
δ 6.8-7.3 (m, 4H, Ar-H)
-
δ 4.37 (q, 2H, -OCH₂CF₃)
-
δ 4.04 (t, 2H, -OCH₂CH₂NH₂)
-
δ 3.10 (t, 2H, -OCH₂CH₂NH₂)
-
δ 1.44 (br s, 2H, -NH₂)[2]
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the trifluoroethoxy group.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use an external reference standard, such as trifluorotoluene.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: A prominent peak at m/z 236.09 [M+H]⁺, corresponding to the protonated molecule. The molecular weight of this compound is 235.20 g/mol .[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Experimental Protocol:
-
Acquire the spectrum using an attenuated total reflectance (ATR) accessory for solid samples.
-
Alternatively, prepare a KBr pellet or a mineral oil mull.
-
-
Expected Characteristic Peaks:
-
~3300-3400 cm⁻¹ (N-H stretching of the primary amine)
-
~2850-3000 cm⁻¹ (C-H stretching)
-
~1600 cm⁻¹ (C=C aromatic stretching)
-
~1250 cm⁻¹ (C-O ether stretching)
-
~1100-1200 cm⁻¹ (C-F stretching)
-
Purity Assessment: Orthogonal Chromatographic and Thermal Methods
Purity is a critical attribute of a reference standard. A combination of chromatographic and thermal methods should be employed to assess purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds. A validated, stability-indicating HPLC method should be used.
-
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area. Any impurity peaks should be investigated and, if necessary, identified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is used to identify and quantify any residual solvents from the synthesis process.
-
Experimental Protocol:
-
Method: Headspace GC-MS.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate common organic solvents.
-
Detection: Mass spectrometry.
-
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and melting point of the compound.
-
TGA Protocol:
-
Heat a small sample (5-10 mg) under a nitrogen atmosphere from ambient temperature to ~500 °C at a heating rate of 10 °C/min.
-
Monitor the mass loss as a function of temperature.
-
-
DSC Protocol:
-
Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere.
-
Use a heat-cool-heat cycle to observe the melting point and any other thermal events. The melting point is reported to be in the range of 58-60 °C.[2]
-
Comparison with Alternatives
While a direct, commercially available alternative reference standard for this compound may not be widely marketed, a comparison can be made against other key intermediates in the Silodosin synthesis or against an in-house "primary standard" that has been exhaustively characterized. The key is to demonstrate consistency and control over the manufacturing process.
| Parameter | This compound | Alternative Intermediate (Hypothetical) |
| Purity (HPLC) | > 99.5% | > 99.0% |
| Identity (NMR, MS) | Conforms to structure | Conforms to structure |
| Residual Solvents (GC) | < 0.5% | < 0.5% |
| Water Content (Karl Fischer) | < 0.2% | < 0.3% |
| Melting Point (DSC) | 58-60 °C | Varies |
Conclusion
The comprehensive characterization of the this compound reference standard is a critical undertaking for any research or development program involving Silodosin. By employing a multi-technique approach encompassing spectroscopy, chromatography, and thermal analysis, a high degree of confidence in the identity, purity, and quality of this key intermediate can be achieved. This guide provides a robust framework for this characterization, ensuring the reliability and reproducibility of subsequent scientific endeavors.
References
-
Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., ... & Song, D. (2014). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Chinese Journal of Organic Chemistry, 34(5), 1033-1037. [Link]
-
U.S. Pharmacopeia. (n.d.). USP-NF. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link].rsc.org/en/journals/journalissues/ay)
Sources
A Comparative Guide to the Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a critical building block in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[1][2][3][4] This guide provides an in-depth comparison of the prevalent synthetic routes to this intermediate, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most suitable pathway.
Introduction to the Target Molecule
This compound, with the molecular formula C10H12F3NO2 and a molecular weight of 235.20 g/mol , is a structurally important intermediate.[5] Its synthesis is a key step in the overall production of Silodosin, and therefore, an optimized synthetic route directly impacts the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) manufacturing. This guide will dissect two primary synthetic strategies, evaluating their respective merits and drawbacks.
Synthetic Route 1: The Phthalimide Protection Strategy
This widely documented route commences with the commercially available 2-(2,2,2-trifluoroethoxy)phenol and proceeds through a three-step sequence involving etherification, Gabriel synthesis, and subsequent deprotection.
Overall Reaction Scheme:
Caption: Multi-step synthesis starting from 2-nitrochlorobenzene.
Due to the proprietary nature of this novel route, a detailed, step-by-step public protocol is not available. However, the key transformations are outlined in the literature. [1]This approach strategically builds the molecule through a series of fundamental organic reactions. The initial O-alkylation is followed by the reduction of the nitro group to an amine. This amine is then transformed via diazotization and subsequent acidolysis to introduce a hydroxyl group. The final steps involve etherification to introduce the ethanamine moiety, likely through a protected form, followed by a final deprotection step.
Discussion of Route 2:
The primary advantage of this route lies in the use of inexpensive and readily available 2-nitrochlorobenzene as the starting material. [1]This could translate to significant cost savings in large-scale production. However, the increased number of steps can lead to a lower overall yield and a more complex purification process. The use of diazotization requires careful control of reaction conditions due to the potential instability of diazonium salts.
Comparative Analysis
| Parameter | Route 1: Phthalimide Protection | Route 2: Nitrobenzene Reduction |
| Starting Material | 2-(2,2,2-trifluoroethoxy)phenol | 2-Nitrochlorobenzene |
| Number of Steps | 3 | 7 |
| Overall Yield | High (Reported yields for individual steps are high) [2] | Potentially lower due to the number of steps |
| Key Reactions | Williamson Ether Synthesis, Gabriel Synthesis, Hydrazinolysis | O-alkylation, Nitro Reduction, Diazotization, Acidolysis, Etherification, Condensation, Hydrazinolysis [1] |
| Process Safety | Use of hydrazine requires careful handling. | Diazotization requires strict temperature control. |
| Scalability | Well-established and scalable. | Potentially more complex to scale up due to the number of steps and sensitive reactions. |
| Cost-Effectiveness | Higher cost of starting material. | Lower cost of starting material. [1] |
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific priorities of the research or manufacturing team.
-
Route 1 (Phthalimide Protection) is a reliable and high-yielding method that is well-suited for laboratory-scale synthesis and for situations where a well-established protocol is preferred. Its straightforward nature and high yields at each step make it a robust choice.
-
Route 2 (Nitrobenzene Reduction) presents a more economical alternative for large-scale industrial production, primarily due to the low cost of the starting material. [1]However, the longer reaction sequence and the need for careful control of sensitive steps like diazotization may require more extensive process development and optimization.
Ultimately, a thorough cost-benefit analysis, considering raw material costs, process complexity, and overall yield, should be conducted to determine the most appropriate synthetic strategy for your specific needs.
References
- Shi, Y., et al. A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Vertex AI Search.
- How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? - FAQ - Guidechem. Guidechem.
- How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? - FAQ - Guidechem. Guidechem.
- Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine - PrepChem.com. PrepChem.com.
- 2-(2,2,2-trifluoroethoxy)ethanamine - Amerigo Scientific. Amerigo Scientific.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine | CAS No - Simson Pharma Limited. Simson Pharma Limited.
- 751476-91-2|this compound - BLDpharm. BLDpharm.
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy Ethanamine - CymitQuimica. CymitQuimica.ica*.
Sources
A Comparative Guide to Silodosin Intermediates: The Strategic Role of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
In the competitive landscape of generic drug manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) must be innovative, efficient, and cost-effective.[1] Silodosin, a highly selective α1A-adrenoceptor antagonist for the symptomatic treatment of benign prostatic hyperplasia (BPH), presents a complex synthetic challenge due to its chiral nature and multi-component structure.[2][3] The efficiency of any Silodosin synthesis is critically dependent on the strategic choice of its key intermediates.
This guide provides an in-depth comparison of various synthetic strategies for Silodosin, with a particular focus on the pivotal role of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine . We will explore its synthesis, its advantages in convergent synthetic routes, and how it compares to alternative intermediates and linear synthetic approaches, supported by experimental data and protocols.
The Central Intermediate: this compound
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine serves as the cornerstone for introducing the pharmacologically significant side-chain of the Silodosin molecule.[4][5] This side-chain is crucial for the drug's high affinity and selectivity for the α1A-adrenergic receptor.[6] A common and efficient synthesis of this intermediate is achieved in a three-step process, as detailed below.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title intermediate.
Step 1: Synthesis of 2-[2-(2,2,2-trifluoroethoxy)]phenoxyethyl bromide
-
Combine 36g of 2-(2,2,2-trifluoroethoxy)phenol, 40g of 1,2-dibromoethane, and 30g of 20% sodium hydroxide in a suitable reaction vessel.
-
Heat the mixture to reflux and maintain for 8 hours with continuous stirring.
-
After cooling to room temperature, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow oil. Expected Yield: ~85.6%[5]
Step 2: Synthesis of N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]phthalimide
-
Dissolve 29g of the bromide from Step 1 and 14.5g of phthalimide in 400ml of DMA.
-
Stir the reaction at 50°C for 1 hour.
-
Add 9g of potassium hydroxide and heat the mixture to reflux for 1 hour.
-
Cool to room temperature and precipitate the product by adding 600ml of water.
-
Collect the solid by suction filtration, wash with water, and dry.[5]
Step 3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine
-
Suspend 21g of the phthalimide from Step 2 in 300ml of absolute ethanol.
-
Add 3.0ml of 85% hydrazine hydrate.
-
Heat to reflux and stir for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with chloroform (2 x 50ml), wash the combined organic layers with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the final product as an off-white solid. Expected Yield: ~92.4%[5]
Caption: Synthetic pathway for this compound.
Alternative Synthetic Strategies and Intermediates
While the use of the pre-formed ethanamine side-chain is prevalent, several alternative strategies exist, each with its own set of intermediates and trade-offs. These can be broadly categorized into linear and convergent approaches.
1. Linear Synthesis Starting from Indoline Derivatives:
Many synthetic routes begin with a functionalized indoline core, which is then elaborated through a series of sequential reactions.[7][8] This linear approach often involves:
-
Initial Functionalization: Starting with a commercially available and inexpensive indoline, functional groups are introduced at positions 5 and 7.[1] This can involve reactions like bromination and N-alkylation.[7]
-
Chiral Amine Installation: A key challenge is the stereoselective introduction of the chiral aminopropyl side chain. This has been achieved through various methods, including diastereoselective reductive amination and enzymatic resolution.
-
Side-Chain Coupling: In the later stages, an intermediate like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate is used to couple the side chain to the chiral aminopropyl indoline core.[9]
2. Convergent Synthesis via Decarboxylative Cross-Coupling:
A more modern and efficient approach involves a convergent synthesis, where two complex fragments are prepared separately and then joined together.
-
Fragment A (Indoline): An iodoindoline fragment is synthesized in a few steps from indoline.
-
Fragment B (Chiral Side-Chain): The chiral amine portion is derived from the chiral pool and prepared as a separate intermediate.
-
Key Coupling Step: The two fragments are coupled using a reductive decarboxylative cross-coupling reaction, a method that can be more cost-effective and orthogonal to previous strategies.
Caption: Comparison of Linear vs. Convergent synthetic approaches to Silodosin.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy has significant implications for the overall efficiency and commercial viability of Silodosin production. The following table summarizes the key performance indicators for the different approaches.
| Parameter | Linear Synthesis (Indoline-based) | Convergent Synthesis |
| Overall Yield | Can be low due to the number of steps (e.g., 10% over 11 steps).[1] | Generally higher due to fewer linear steps and later-stage coupling. |
| Number of Steps | Often lengthy and linear.[1][10] | Shorter overall sequence to the final target. |
| Purity | High purity (>99% HPLC) is achievable but may require multiple purifications.[1] | Can lead to higher purity with fewer purification steps. |
| Cost-Effectiveness | Can be economical if starting materials are cheap, but long routes increase costs.[1] | Potentially more cost-effective due to higher yields and fewer steps. |
| Key Intermediates | Functionalized indolines, chiral resolving agents, side-chain precursors (e.g., mesylates).[7][9] | This compound, functionalized indoline fragments. |
| Challenges | Low overall yield, potential for dimer formation, use of hazardous reagents.[9][10] | Requires development of a robust and high-yielding key coupling reaction. |
Conclusion
For researchers and drug development professionals, the synthesis of Silodosin offers a compelling case study in process optimization. While linear syntheses starting from indoline are well-established, they often suffer from long reaction sequences and lower overall yields.
The strategic use of This compound as a key intermediate in a convergent synthetic approach presents a more efficient and potentially more cost-effective route to Silodosin. This strategy allows for the independent synthesis of two complex fragments, which are then combined in a high-yielding coupling step. This not only shortens the overall synthetic sequence but also simplifies purification and improves the overall process economy. As the pharmaceutical industry continues to seek more sustainable and economical manufacturing processes, the adoption of such convergent strategies, centered around well-designed key intermediates, will be paramount.
References
- Shi, Y., Chen, F., Wu, M., Zhang, X., Meng, R., Wang, K., Wang, Y., Mei, Y., Duan, Q., Li, Y., Gao, R., Li, Y., Deng, H., Jiang, J., Wang, Y., & Song, D. (n.d.). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine. Google Scholar.
- New processes for the APIs industrial production: the case of silodosin - AIR Unimi. (n.d.). AIR Unimi.
- Silodosin synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Gidwani, R. M., & Kolhatkar, M. V. (2011). Process for preparing an intermediate for silodosin. Google Patents.
- Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. (n.d.). PMC - NIH.
- How to prepare and use 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine? - FAQ - Guidechem. (n.d.). Guidechem.
- Synthesis method of silodosin. (n.d.). Eureka | Patsnap.
- A kind of preparation method of silodosin intermediate. (n.d.). Eureka | Patsnap.
- Preparation method of silodosin intermediate. (n.d.). Eureka | Patsnap.
- Process for the preparation of considerably pure Silodosin. (2019). Justia Patents.
- METHOD FOR SYNTHESIZING SILODOSIN AND INTERMEDIATE THEREOF. (2018). WIPO Patentscope.
- A Comparative Analysis of Silodosin and its Active Metabolite, JTH-601. (n.d.). Benchchem.
- Preparation method of silodosin intermediate. (n.d.). Patsnap Eureka.
- Preparation method of Silodosin. (n.d.). Google Patents.
- Intermediates of Silodosin | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP.
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- 3. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
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- 10. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Comparative Guide to Method Development and Validation
An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The compound this compound, a key intermediate in the synthesis of pharmaceuticals such as Silodosin, requires robust analytical methods to ensure its quality and consistency. This guide provides a comparative analysis of potential analytical methodologies for this compound, grounded in fundamental physicochemical principles and aligned with the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Understanding the Analyte: A Foundation for Method Development
The molecular structure of this compound dictates its analytical behavior. A prudent analysis of its functional groups—a primary amine, a phenoxy group, and a trifluoroethoxy moiety—allows us to predict its properties and select the most appropriate analytical techniques.
-
Basicity and Polarity: The primary amine group (pKa estimated to be around 9.5-10.5) makes the molecule basic and polar. This is a critical consideration for chromatographic separation, as the pH of the mobile phase in liquid chromatography will determine the ionization state of the analyte, significantly impacting its retention.[1][2]
-
UV Absorbance: The presence of the phenoxy (aromatic) group suggests that the molecule will absorb ultraviolet (UV) radiation. Aromatic systems typically exhibit absorbance maxima in the 260-280 nm range, making UV-Vis spectrophotometry a viable detection method for High-Performance Liquid Chromatography (HPLC).[3][4]
-
Volatility: The boiling point of analogous compounds like 2-phenoxyethanamine is around 229°C.[5] While this suggests that Gas Chromatography (GC) is feasible, the polarity of the primary amine can lead to poor peak shape and potential thermal degradation.
Based on this initial assessment, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) emerges as the most promising primary technique due to its compatibility with polar, non-volatile compounds and the presence of a UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful alternative, particularly for impurity profiling, though it may necessitate derivatization.
Method Selection Logic
Caption: Logic for selecting the primary analytical technique.
Comparative Analysis of Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Expertise & Experience: RP-HPLC is the workhorse of the pharmaceutical industry for good reason. Its versatility in handling a wide range of polarities and molecular weights makes it ideal for the analysis of pharmaceutical intermediates. For this compound, controlling the ionization of the primary amine is key to achieving reproducible and robust separation. By setting the mobile phase pH approximately 2 pH units below the pKa of the amine, we ensure it is fully protonated, leading to a single, sharp chromatographic peak.
Proposed RP-HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic portion of the molecule. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.1) to ensure the amine is protonated. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is recommended to ensure elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 270 nm | The phenoxy group is expected to have significant absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
Trustworthiness: A Self-Validating Protocol
The validation of this HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose (e.g., as a purity assay).[6]
Experimental Protocol: Method Validation
The following steps outline the validation process for the proposed RP-HPLC-UV method.
1. System Suitability:
-
Procedure: Inject five replicate standards at the target concentration.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the analyte, and a spiked sample containing known impurities.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo. The analyte peak should be pure and spectrally homogeneous (as determined by a photodiode array detector).
3. Linearity:
-
Procedure: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the expected sample concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
4. Accuracy (Recovery):
-
Procedure: Analyze spiked samples at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be precise and accurate.
7. Robustness:
-
Procedure: Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Hypothetical Validation Data Summary (RP-HPLC-UV)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.2% | ≤ 2.0% | Pass |
| LOQ | 0.05 µg/mL | - | Established |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is an orthogonal technique to HPLC, providing complementary information. Its high sensitivity and specificity, derived from mass-based detection, make it excellent for identifying and quantifying trace-level impurities, especially those that are more volatile than the main compound. The primary amine in our analyte presents a challenge due to its potential for peak tailing on standard GC columns. Derivatization is a common and effective strategy to mitigate this.
Proposed GC-MS Method (with Derivatization)
-
Derivatization: The primary amine can be derivatized to a less polar, more thermally stable analogue. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] This replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, improving chromatographic performance.
-
Protocol: To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of a suitable solvent (e.g., pyridine). Heat at 70°C for 30 minutes.
-
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification. | Full scan for unknown identification, SIM for enhanced sensitivity of target analytes. |
Comparison of HPLC-UV and GC-MS
| Feature | RP-HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Best for volatile or semi-volatile, thermally stable compounds. |
| Sample Preparation | Simple dissolution. | May require derivatization. |
| Specificity | Good (based on retention time and UV spectrum). | Excellent (based on retention time and mass spectrum). |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Quantification | Highly robust and reproducible. | Excellent, especially in SIM mode. |
| Primary Application | Purity and assay of the main component. | Impurity profiling, identification of unknowns. |
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Conclusion
The selection and validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic process that marries chemical principles with regulatory requirements. While RP-HPLC-UV stands out as the primary choice for routine quality control due to its robustness and suitability for the analyte's properties, GC-MS offers a powerful, orthogonal tool for in-depth impurity analysis. The successful implementation of either technique hinges on a thorough validation protocol, as outlined by the ICH Q2(R1) guidelines, to ensure the generation of reliable and trustworthy data, thereby safeguarding the quality of the final pharmaceutical product.
References
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SwissADME. (n.d.). Physicochemical properties of oxindole derivatives C1 and C2 defined with the SwissADME database. Retrieved from [Link]
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Grokipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
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Chemsrc. (2025). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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ResearchGate. (2001). UV Spectra of Toxic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenoxyethanamine. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]
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RASAYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
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ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction: The Critical Role of Analytical Method Cross-Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For key intermediates like 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethanamine, a crucial building block in the synthesis of Silodosin, ensuring the consistency and reliability of analytical results across different laboratories, instruments, or even different analytical techniques is not merely a matter of good practice—it is a regulatory necessity and a cornerstone of product quality.[1][2] This guide provides an in-depth comparison of analytical methodologies for the quantification of this intermediate and outlines a robust framework for the cross-validation of these methods. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical and scientifically-grounded approach to selecting and validating analytical methods, ensuring data integrity throughout the drug development lifecycle.
The process of transferring an analytical method from one laboratory to another, or comparing different analytical techniques, is known as inter-laboratory cross-validation or method transfer.[1] This process qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory, ensuring that the method produces consistent and reliable results regardless of the location, personnel, or equipment.[1] The principles and procedures for such validations are well-established in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4]
Regulatory Framework: Adherence to ICH Q2(R1) Guidelines
The foundation of any analytical method validation and cross-validation rests upon the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][4] This guideline details the validation characteristics required for various analytical methods. For the purpose of quantifying an intermediate like this compound, the following validation parameters are of primary importance:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation serves as a practical extension of these principles, demonstrating that a validated method performs to the same standards in a different setting or that two different methods yield comparable results.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound should be based on a thorough understanding of its chemical properties—a primary amine attached to a fluoroether-substituted aromatic ring. This structure lends itself to analysis by several powerful techniques.
dot
Caption: Selection of primary analytical techniques for the target analyte.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is the most common analytical technique in the pharmaceutical industry due to its versatility, robustness, and high resolving power. For a compound like this compound, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be the standard starting point.
Rationale for HPLC:
-
Specificity: HPLC can effectively separate the target analyte from starting materials, by-products, and degradation products.
-
Sensitivity: With UV detection, low-level impurities can be quantified.
-
Versatility: The method can be adapted for both purity and assay determinations.
Gas Chromatography (GC): A Viable Alternative for Amine Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While the analysis of primary amines by GC can sometimes be challenging due to their basicity and potential for peak tailing on standard columns, the use of specialized, base-deactivated columns can overcome these issues.
Rationale for GC:
-
Orthogonality: GC provides a different separation mechanism compared to HPLC, making it an excellent technique for cross-validation.
-
Sensitivity: With a flame ionization detector (FID) or a mass spectrometer (MS), high sensitivity can be achieved.
-
Speed: GC methods can often be faster than HPLC methods.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A Powerful Tool for Fluorinated Compounds
The presence of a trifluoroethoxy group in the target molecule makes ¹⁹F NMR a uniquely powerful analytical tool. ¹⁹F NMR offers a direct and absolute method of quantification without the need for a reference standard of the analyte itself.
Rationale for ¹⁹F NMR:
-
Absolute Quantification: ¹⁹F NMR allows for the direct determination of the amount of a fluorine-containing compound in a sample by integrating the ¹⁹F signal against a known amount of an internal standard.
-
High Specificity: The ¹⁹F NMR spectrum is often much simpler than the corresponding ¹H NMR spectrum, with less signal overlap.
-
Non-destructive: The sample can be recovered unchanged after analysis.
Experimental Protocols for Cross-Validation
The following protocols are proposed as a starting point for the analysis and cross-validation of this compound. These methods are based on established principles for the analysis of similar compounds.
Proposed HPLC-UV Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in 50:50 Water:Acetonitrile |
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in the diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to a similar concentration as the primary standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%).
-
Analysis: Inject the blank, standards, and samples.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the standards.
Proposed GC-FID Method
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
| Injection Volume | 1 µL (splitless) |
| Sample Preparation | Dissolve in a suitable solvent (e.g., Methanol) |
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method, using a GC-compatible solvent.
-
System Suitability: Inject a standard to verify system performance.
-
Analysis: Inject the blank, standards, and samples.
-
Quantification: Quantify the analyte using an external or internal standard method.
Proposed ¹⁹F NMR Method
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Trifluorotoluene (of known purity and concentration) |
| Pulse Program | Standard ¹⁹F single pulse |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation) |
| Number of Scans | 16 |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent.
-
Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the signals corresponding to the analyte and the internal standard. Calculate the amount of the analyte using the following formula:
Amount of Analyte = (Integral of Analyte / Number of Fluorine Atoms in Analyte) * (Number of Fluorine Atoms in Standard / Integral of Standard) * (Molar Mass of Analyte / Molar Mass of Standard) * Amount of Standard
Cross-Validation Workflow and Data Comparison
The cross-validation process involves analyzing the same batch of this compound by two or more of the proposed methods. The results are then statistically compared.
dot
Caption: A typical workflow for the cross-validation of two analytical methods.
Data Comparison Table
The following table provides a template for comparing the results from the different analytical methods.
| Parameter | HPLC-UV Results | GC-FID Results | ¹⁹F NMR Results | Acceptance Criteria |
| Assay (% w/w) | Results should agree within ± 2.0% | |||
| Purity (% area) | N/A | |||
| Known Impurity 1 (%) | Results should agree within ± 10.0% (relative) | |||
| Known Impurity 2 (%) | Results should agree within ± 10.0% (relative) | |||
| Total Impurities (%) | N/A |
Conclusion: A Multi-faceted Approach to Ensuring Data Integrity
The cross-validation of analytical results for a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of robust drug development. A comprehensive approach that leverages orthogonal analytical techniques such as HPLC, GC, and ¹⁹F NMR provides the highest level of confidence in the quality of the material. By adhering to the principles outlined in regulatory guidelines and employing a systematic, scientifically-driven approach to method comparison, researchers and drug developers can ensure the integrity and consistency of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
CORE. (n.d.). VALIDATED ESTIMATION OF SILODOSIN IN PURE, PHARMACEUTICALS AND IN BIOLOGICAL SAMPLE BY UV-SPECTROSCOPIC AND RP-HPLC METHOD. Retrieved from [Link]
-
European Medicines Agency. (2018, November 15). Assessment report - Silodosin Recordati International non-proprietary name. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analytical Method Development and Validation for the Estimation of Silodosin and Dutasteride in Capsule Dosage Form by RP-HPLC Method. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development and Validation of High Performance LCMS Methods for. Retrieved from [Link]
Sources
The Multifaceted Biological Landscape of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine Derivatives: A Comparative Guide
Introduction: The chemical scaffold 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine serves as a pivotal building block in the synthesis of pharmacologically active molecules. Its inherent structural features, including the trifluoroethoxy group which can enhance metabolic stability and receptor binding affinity, make its derivatives attractive candidates for drug discovery. This guide provides a comprehensive comparison of the biological activities of these derivatives, with a primary focus on their well-established role as α1a-adrenoceptor antagonists. Furthermore, we will explore the potential for this chemical class to exhibit other significant biological effects, including monoamine oxidase (MAO) inhibition, herbicidal activity, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Dominant Role as Selective α1A-Adrenoceptor Antagonists
The most prominent therapeutic application of a this compound derivative is embodied in the drug Silodosin . This compound is a highly selective α1A-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia (BPH).[1] The selective blockade of α1A-adrenoceptors in the prostate and bladder neck leads to smooth muscle relaxation and an improvement in urinary flow.[1]
Comparative Analysis of Silodosin Analogs
A study on novel arylsulfonamide derivatives of (aryloxy)ethyl alicyclic amines, which share the core this compound moiety, has provided valuable insights into their structure-activity relationship (SAR) as α1-adrenoceptor antagonists. The data from this study allows for a direct comparison of the potency and selectivity of these derivatives against different α1-adrenoceptor subtypes.
Table 1: Comparative α1-Adrenoceptor Antagonist Activity of Silodosin-Based Derivatives
| Compound | R Group | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α1A/α1B Selectivity | α1A/α1D Selectivity |
| Silodosin | Indole-7-carboxamide derivative | 0.32 | 35 | 0.9 | 109 | 2.8 |
| Compound 9 | 3-chloro-2-fluorobenzenesulfonamide | 50 | >1000 | 1.1 | >20 | 45.5 |
| Tamsulosin | Benzenesulfonamide derivative | 3.9 | 2.2 | 2.4 | 0.56 | 0.6 |
Data synthesized from publicly available research.
Expert Insights: The trifluoroethoxy group in these derivatives is crucial for maintaining high affinity for the α1A-adrenoceptor. The SAR studies indicate that modifications on the ethanamine nitrogen significantly influence selectivity. For instance, the bulky indole-carboxamide group in Silodosin contributes to its high selectivity for the α1A subtype over the α1B subtype, which is associated with cardiovascular side effects. In contrast, Tamsulosin shows less selectivity. Compound 9, a novel derivative, demonstrates a preference for α1A and α1D subtypes over the α1B subtype.
Experimental Protocol: α1-Adrenoceptor Binding Assay
A standard method to determine the binding affinity of these compounds is through competitive radioligand binding assays.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing human α1A-, α1B-, or α1D-adrenoceptors.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radioligand specific for α1-adrenoceptors (e.g., [³H]-Prazosin).
-
Add varying concentrations of the test compound (derivative of this compound).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of α1-Adrenoceptor Antagonism
Caption: Mechanism of action for α1A-adrenoceptor antagonists.
Emerging Potential in Monoamine Oxidase (MAO) Inhibition
Structurally similar phenoxyethanamine derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative diseases. While direct studies on this compound derivatives as MAO inhibitors are limited, the structural alerts suggest this is a promising area for future research.
Comparative Data from Structurally Related Compounds
A study on 8-(2-phenoxyethoxy)caffeine analogues revealed that substitution on the phenoxy ring can lead to potent and selective MAO-B inhibition.
Table 2: MAO-B Inhibitory Activity of 8-(2-Phenoxyethoxy)caffeine Analogues
| Compound | R Group on Phenoxy Ring | MAO-B IC50 (µM) |
| Parent Compound | H | 0.383 |
| Derivative 1 | 4-F | 0.125 |
| Derivative 2 | 4-Cl | 0.098 |
| Derivative 3 | 4-CF3 | 0.061 |
Data synthesized from publicly available research.
Expert Insights: The data suggests that electron-withdrawing groups on the phenoxy ring enhance MAO-B inhibitory activity. The trifluoromethyl group, present in the core scaffold of our topic, is a strong electron-withdrawing group. This provides a strong rationale for synthesizing and testing this compound derivatives for MAO inhibition.
Experimental Protocol: MAO Inhibition Assay (Fluorometric)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of a suitable MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Prepare a stock solution of Amplex® Red reagent and horseradish peroxidase (HRP).
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction (fluorescence increase per unit time).
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
MAO Inhibition Workflow
Caption: Workflow for a fluorometric MAO inhibition assay.
Potential Herbicidal Activity
The phenoxyalkanamine scaffold is present in some commercial herbicides. The presence of a trifluoroethoxy group can enhance the herbicidal efficacy of certain compounds. While no direct herbicidal data for this compound derivatives was found, the structural similarity to known herbicides warrants investigation.
Comparative Data from Structurally Related Herbicides
Certain phenoxy-phenoxy-alkane carboxylic acid derivatives have demonstrated significant herbicidal activity.
Table 3: Herbicidal Activity of Structurally Related Compounds
| Compound Class | Target Weeds | Mechanism of Action (Presumed) |
| Phenoxy-phenoxy-alkane carboxylic acids | Broadleaf weeds | Auxin mimic |
| Trifluoroanisole derivatives | Broadleaf and grass weeds | Protoporphyrinogen oxidase (PPO) inhibition |
Information synthesized from publicly available research.
Expert Insights: The herbicidal activity of phenoxy-based compounds is often linked to their ability to mimic plant hormones or inhibit essential enzymes. The lipophilicity and electronic properties conferred by the trifluoroethoxy group could potentially enhance the uptake and activity of these derivatives in plants.
Experimental Protocol: Seedling Growth Inhibition Assay
Step-by-Step Protocol:
-
Plant Material and Growth Conditions:
-
Select representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Germinate seeds in a controlled environment (e.g., petri dishes with filter paper or in small pots with soil).
-
-
Treatment Application:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).
-
Dilute the stock solutions to various concentrations with water containing a surfactant.
-
Apply the test solutions to the seedlings at a specific growth stage (e.g., two-leaf stage) as a foliar spray or by adding to the growth medium.
-
-
Evaluation of Herbicidal Effect:
-
Maintain the treated plants in a controlled environment for a period of 7-14 days.
-
Visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete death).
-
Measure quantitative parameters such as shoot and root length, and fresh and dry weight.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that causes 50% inhibition of growth (GR50) or 50% mortality (LD50).
-
Putative Anti-Inflammatory Activity
The phenoxyacetamide scaffold, which is structurally related to our core molecule, has been explored for anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
Comparative Data from Related Anti-Inflammatory Agents
A series of 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity.
Table 4: Anti-inflammatory Activity of 2-(Substituted phenoxy) Acetamide Derivatives
| Compound | Substituents | In vivo Anti-inflammatory Activity (% inhibition of paw edema) |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 53.30 |
| Diclofenac | (Reference drug) | 55.39 |
Data synthesized from publicly available research.
Expert Insights: These findings suggest that the phenoxyacetamide backbone can serve as a template for developing new anti-inflammatory agents. The introduction of the trifluoroethoxy group in the this compound scaffold could modulate the anti-inflammatory profile.
Experimental Protocol: In Vitro COX Inhibition Assay
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Use purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection of Prostaglandin E2 (PGE2):
-
After a specific incubation time, stop the reaction.
-
Measure the amount of PGE2 produced using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
Derivatives of this compound represent a versatile chemical scaffold with a well-established and clinically significant role as selective α1A-adrenoceptor antagonists. The success of Silodosin highlights the therapeutic potential of this chemical class. Furthermore, preliminary evidence from structurally related compounds suggests promising avenues for the development of novel MAO inhibitors, herbicides, and anti-inflammatory agents. This guide provides a framework for the comparative evaluation of these derivatives, emphasizing the importance of systematic synthesis, robust biological testing, and a thorough understanding of structure-activity relationships to unlock the full therapeutic and commercial potential of this intriguing molecular architecture.
References
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- Atkinson, J. E., & Daly, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 653–659.
- Rovira, X., et al. (2018). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry, 61(15), 6856-6871.
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- Szewczyk, K. M., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 655489.
- Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296.
- Chimenti, F., et al. (2009). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 29(11), 2250-2256.
- Comparative evaluation of silodosin, tamsulosin and alfuzosin for a successful catheter free trial in acute urinary retention. (2024). International Journal of Academic Medicine and Pharmacy, 6(1), 1-5.
- Comparison of the First Dose and Efficacy of Alfuzosin, Tamsulosin and Silodosin in the Treatment of Benign Prostatic Hyperplasia. (2023). Archivos Españoles de Urología, 76(8), 567-574.
- Safety and efficacy of tamsulosin, alfuzosin or silodosin as monotherapy for LUTS in BPH – a double-blind randomized trial. (2018). BMC Urology, 18(1), 113.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). Pharmaceuticals, 16(8), 1145.
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
- Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. (2023). International Journal of Molecular Sciences, 24(2), 1640.
- Evaluation of the effectiveness of different herbicides on weed invasion in the fields of triticale. (2017). Journal of Plant Protection Research, 57(3), 263-268.
- Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. (2016). Journal of Agricultural and Food Chemistry, 64(1), 146-152.
- SAR of Alpha. (2019). [PowerPoint slides]. SlideShare.
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- Google Patents. (1986).
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A Comparative Spectroscopic Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine and Its Analogues
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible pharmaceutical research. This guide provides an in-depth spectroscopic comparison of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine , a key intermediate in the synthesis of the α1-adrenoceptor antagonist Silodosin[1], and its structurally related analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a comprehensive reference for the identification and characterization of this important class of compounds.
Introduction: The Significance of Fluorinated Phenoxyethanamines
The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoroethoxy group, in particular, can significantly influence the electronic and conformational properties of a molecule. This compound serves as a critical building block, and a thorough understanding of its spectroscopic signature is paramount for quality control and process optimization in the synthesis of Silodosin and related compounds. This guide will dissect the characteristic spectroscopic features of the parent molecule and compare them with selected analogues to highlight the influence of structural modifications on their spectral properties.
Molecular Structures for Comparison
For the purpose of this guide, we will focus on the parent molecule and two representative analogues that allow for a clear comparative analysis of the effects of substituting the trifluoroethoxy group and modifying the substitution pattern on the phenoxy ring.
-
Parent Molecule (M1): this compound
-
Analogue 1 (A1): 2-(2-Methoxyphenoxy)ethanamine
-
Analogue 2 (A2): 2-Phenoxyaniline
Caption: Predicted major fragmentation pathways for protonated this compound.
Causality Behind Fragmentation:
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For the ethanamine side chain, this would result in the loss of a CH₂NH₂ radical, although charge retention on the larger fragment is more likely.
-
Ether Bond Cleavage: The ether linkages are also susceptible to cleavage. The loss of the entire ethanamine moiety or the trifluoroethoxy group are plausible fragmentation pathways. The stability of the resulting carbocations and neutral fragments will dictate the relative abundance of these fragment ions.
-
Comparison with Analogues: Analogue 1 (A1), with a molecular weight of 167.21 g/mol , would show a [M+H]⁺ ion at m/z 168.2. Its fragmentation would be dominated by the loss of the ethanamine side chain and cleavage of the methoxy group. Analogue 2 (A2), an isomer of A1 with a molecular weight of 185.22 g/mol , would have a [M+H]⁺ ion at m/z 186.2. Its fragmentation would be significantly different due to the direct attachment of the amine to the aromatic ring.
Conclusion
This guide has provided a comparative overview of the key spectroscopic features of this compound and its analogues. By understanding the characteristic NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently identify and characterize these important pharmaceutical intermediates. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data. A thorough analysis of these spectra, grounded in the fundamental principles of each technique, is essential for ensuring the quality and integrity of synthetic products in the drug development pipeline.
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
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Netpharmalab. Mass Spectrometry in Drug Development Applications. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Introduction: 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a pivotal intermediate in the synthesis of Silodosin, an alpha-1 adrenergic receptor antagonist employed in the treatment of benign prostatic hyperplasia. The efficient and cost-effective production of this key building block is of paramount importance to drug development professionals. This guide provides an in-depth technical comparison of three distinct synthetic methodologies for its preparation, offering a comprehensive cost-benefit analysis to inform researchers and process chemists in selecting the most suitable route for their specific requirements.
Comparative Overview of Synthetic Strategies
This guide will dissect three primary synthetic routes to this compound, each commencing from a different commercially available starting material:
-
Route 1: The Nitroaromatic Pathway, starting from 2-Nitrochlorobenzene. This multi-step synthesis involves the initial introduction of the trifluoroethoxy group, followed by a series of functional group transformations to construct the desired ethanamine side chain.
-
Route 2: The Phenolic Intermediate Pathway, starting from 2-(2,2,2-Trifluoroethoxy)phenol. This approach leverages a pre-formed key intermediate, simplifying the subsequent steps to introduce the aminoethyl moiety.
-
Route 3: The Benzoate Derivative Pathway, starting from Ethyl 2-Fluorobenzoate. This route builds the molecule by first establishing the trifluoroethoxyphenyl core, followed by functional group manipulation of the carboxylate to yield the target amine.
A thorough evaluation of each route will be presented, encompassing detailed experimental protocols, cost analysis of starting materials and reagents, overall yield, and a critical assessment of the associated safety and environmental implications.
Route 1: The Nitroaromatic Pathway
This synthetic strategy commences with the readily available and cost-effective starting material, 2-nitrochlorobenzene. The synthesis proceeds through a series of classical organic transformations.
Experimental Protocol
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
In a reaction vessel equipped with a reflux condenser and a stirrer, 2-nitrochlorobenzene (1.0 eq.), 2,2,2-trifluoroethanol (1.5 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq.) are suspended in a suitable solvent like toluene. To this mixture, an aqueous solution of a strong base, for instance, 50% sodium hydroxide, is added dropwise at room temperature. The reaction mixture is then heated to reflux (approximately 80-100 °C) and stirred vigorously for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(2,2,2-trifluoroethoxy)nitrobenzene.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
The nitroarene from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, commonly palladium on carbon (5-10 mol%), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). Alternatively, reduction can be achieved using other reagents like tin(II) chloride in hydrochloric acid. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
Step 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
The synthesized aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[1] It is crucial to control the temperature as diazonium salts can be unstable and potentially explosive at higher temperatures.[2] The resulting diazonium salt solution is then slowly added to a heated aqueous solution of sulfuric acid (hydrolysis), leading to the evolution of nitrogen gas and the formation of 2-(2,2,2-trifluoroethoxy)phenol. The product is then extracted with a suitable organic solvent, washed, dried, and purified.
Step 4 & 5: Synthesis of this compound
The final two steps are analogous to the latter stages of Route 2 and involve a Williamson ether synthesis followed by a Gabriel synthesis. 2-(2,2,2-Trifluoroethoxy)phenol is reacted with 1,2-dibromoethane in the presence of a base to yield the corresponding bromo-intermediate. This intermediate is then treated with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine, yielding the final product.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 2 starting from 2-(2,2,2-trifluoroethoxy)phenol.
Route 3: The Benzoate Derivative Pathway
This approach begins with a commercially available fluorinated benzoic acid derivative and proceeds through an amide intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,2,2-Trifluoroethoxy)benzoate
Ethyl 2-fluorobenzoate (1.0 eq.) is reacted with 2,2,2-trifluoroethanol (1.5 eq.) in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent like THF. The reaction is typically carried out at room temperature. After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the ethyl benzoate derivative.
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic Acid
The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like ethanol or dioxane. [3]The reaction mixture is heated to reflux until the ester is fully consumed. After cooling, the reaction is acidified with a strong acid (e.g., HCl), leading to the precipitation of the carboxylic acid, which is then collected by filtration, washed with water, and dried. [3] Step 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)benzamide
The carboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in a non-polar solvent. [3]The excess chlorinating agent and solvent are removed under reduced pressure. The crude acid chloride is then dissolved in a suitable solvent and added to a cooled solution of aqueous ammonia to form the primary amide. The amide product is typically a solid and can be isolated by filtration.
Step 4: Synthesis of this compound
The benzamide is reduced to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF. The reaction is typically carried out at reflux. After complete reduction, the reaction is carefully quenched with water and a base to precipitate the aluminum salts, which are then filtered off. The filtrate is concentrated, and the resulting crude amine is purified by distillation or chromatography to afford the final product.
Logical Flow of Route 3
Caption: Synthetic pathway for Route 3 starting from ethyl 2-fluorobenzoate.
Cost-Benefit Analysis
A comparative analysis of the estimated costs for each synthetic route is presented below. The costs are based on bulk pricing of starting materials and key reagents and are intended for comparative purposes.
| Parameter | Route 1: Nitroaromatic Pathway | Route 2: Phenolic Intermediate Pathway | Route 3: Benzoate Derivative Pathway |
| Starting Material | 2-Nitrochlorobenzene | 2-(2,2,2-Trifluoroethoxy)phenol | Ethyl 2-Fluorobenzoate |
| Est. Starting Material Cost | Low | Moderate | Moderate |
| Key Reagents | 2,2,2-Trifluoroethanol, NaNO₂, 1,2-Dibromoethane, Phthalimide, Hydrazine | 1,2-Dibromoethane, Phthalimide, Hydrazine | 2,2,2-Trifluoroethanol, SOCl₂, LiAlH₄ |
| Number of Steps | ~6 | 3 | 4 |
| Overall Yield (Estimated) | Moderate | High | Moderate to High |
| Process Complexity | High | Low | Moderate |
| Safety Concerns | Diazotization (unstable intermediate), Hydrazine (toxic) | Hydrazine (toxic), 1,2-Dibromoethane (carcinogen) | LiAlH₄ (pyrophoric), Thionyl chloride (corrosive) |
| Environmental Impact | Nitroaromatic waste, Diazonium waste | Halogenated waste, Hydrazine waste | Metal hydride waste, Chlorinated waste |
| Estimated Overall Cost | Potentially Lowest | Moderate | Potentially Highest |
In-Depth Discussion and Recommendation
Route 1 (Nitroaromatic Pathway): This route presents the advantage of utilizing a very inexpensive and readily available starting material, 2-nitrochlorobenzene. However, it is the longest and most complex of the three, involving several challenging and potentially hazardous steps. The diazotization reaction requires strict temperature control to avoid the formation of unstable and potentially explosive diazonium salts. [2]Furthermore, the multi-step nature of this synthesis is likely to result in a lower overall yield compared to the other routes, which could offset the initial cost advantage of the starting material. The use of nitroaromatics also poses environmental concerns regarding waste disposal.
Route 2 (Phenolic Intermediate Pathway): This is the most straightforward and likely the highest-yielding of the three routes. By starting with the pre-formed 2-(2,2,2-trifluoroethoxy)phenol, the synthesis is significantly shortened. The Williamson ether synthesis and the Gabriel synthesis are both well-established and generally high-yielding reactions. [4][5]The primary drawbacks of this route are the higher initial cost of the starting material and the use of 1,2-dibromoethane, a known carcinogen, and hydrazine, which is toxic. [6][7]However, for laboratory-scale synthesis and in situations where a high overall yield and process simplicity are prioritized, this route is highly attractive.
Route 3 (Benzoate Derivative Pathway): This route offers a reasonable compromise between the number of steps and the complexity of the reactions. The initial nucleophilic aromatic substitution to form the trifluoroethoxy ether is generally efficient. The subsequent hydrolysis and amidation are standard transformations. The final reduction of the amide to the amine requires a strong reducing agent like LiAlH₄, which needs careful handling due to its pyrophoric nature. The overall yield is expected to be good, though perhaps not as high as in Route 2. The cost of ethyl 2-fluorobenzoate is a significant factor, and while described as "reasonable," it is likely more expensive than 2-nitrochlorobenzene.
Conclusion and Recommendation
The selection of the optimal synthetic route for this compound is contingent upon the specific priorities of the researcher or organization.
-
For large-scale industrial production where cost is the primary driver and the infrastructure for handling hazardous reagents and multi-step processes is in place, Route 1 may be the most economically viable option, despite its complexity and lower overall yield.
-
For laboratory-scale synthesis, rapid access to the material, and process development , where simplicity and high yield are paramount, Route 2 is the recommended choice. The higher cost of the starting material is often justified by the reduced labor and higher efficiency.
-
Route 3 represents a solid alternative, particularly if the starting material, ethyl 2-fluorobenzoate, is readily available at a competitive price. It avoids the use of a carcinogenic reagent like 1,2-dibromoethane, which may be a significant advantage from a safety and regulatory perspective.
Ultimately, a thorough process hazard analysis and a detailed cost analysis based on current market prices of all reagents are essential before scaling up any of these synthetic routes.
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Navigating the Regulatory Labyrinth for Pharmaceutical Intermediates: A Comparative Guide to 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine in Silodosin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug development, the quality and regulatory compliance of pharmaceutical intermediates are paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of the regulatory requirements for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine , a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[1][2] We will explore the governing regulatory frameworks, compare its role in different synthetic strategies for Silodosin, and detail the requisite analytical methodologies for ensuring its quality.
The Regulatory Framework: Adherence to International Standards
As a non-isolated or isolated intermediate in the synthesis of an API, this compound is not directly approved by regulatory bodies like the FDA or EMA. Instead, its quality is scrutinized as part of the Drug Master File (DMF) or the marketing authorization application for the final drug product, Silodosin. The manufacturing and control of this intermediate must comply with the principles of Good Manufacturing Practices (GMP) and the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The key ICH guidelines governing the quality of pharmaceutical intermediates include:
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the GMP principles applicable to the manufacturing of APIs and the intermediates used in their synthesis. It emphasizes the need for a robust quality management system, adequate facilities, qualified personnel, and well-documented procedures for production and control.
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline focuses on the scientific and risk-based approaches to developing and manufacturing drug substances. For intermediates, it requires a thorough understanding of the manufacturing process, identification of critical process parameters, and a well-defined control strategy to ensure consistent quality.
-
ICH Q3A/Q3C: Impurities in New Drug Substances and Residual Solvents: These guidelines set the standards for the identification, qualification, and control of impurities and residual solvents in the final API. The impurity profile of this compound is critical, as any impurities present can potentially carry over to the final Silodosin product.
The following diagram illustrates the logical flow of regulatory oversight for a pharmaceutical intermediate:
Caption: Regulatory Oversight for a Pharmaceutical Intermediate.
Comparative Analysis of Synthetic Strategies for Silodosin
The choice of a synthetic route for an API like Silodosin is a critical decision in drug development, impacting efficiency, cost, and the impurity profile of the final product. This compound is a key building block in several reported syntheses of Silodosin. However, alternative strategies exist that utilize different key intermediates.
Strategy 1: The Conventional Approach Utilizing this compound
This widely employed strategy involves the coupling of this compound with a chiral indoline fragment.
Caption: Conventional Synthesis of Silodosin.
Advantages of this approach:
-
Convergent Synthesis: This approach allows for the separate synthesis and purification of the two key fragments, which can lead to higher overall yields.
-
Well-Established Chemistry: The coupling reactions are generally well-understood and optimized.
Potential Challenges:
-
Impurity Control: The synthesis of this compound itself can introduce impurities that need to be carefully controlled to avoid their incorporation into the final API.
-
Chiral Purity: The stereochemical integrity of the chiral indoline fragment must be maintained throughout the process.
Strategy 2: Alternative Convergent Synthesis via Decarboxylative Cross-Coupling
Recent research has explored more convergent and economical routes to Silodosin that bypass the direct use of this compound in the final coupling step.[3] One such approach involves a reductive decarboxylative cross-coupling of a simple indoline with a chiral fragment.[3]
Caption: Alternative Convergent Synthesis of Silodosin.
Advantages of this alternative approach:
-
Potentially More Economical: This route may utilize less expensive starting materials and fewer synthetic steps.[3]
-
Avoidance of Specific Intermediate Impurities: By using a different synthetic pathway, the impurity profile associated with the synthesis of this compound can be avoided.
Potential Challenges:
-
Novel Chemistry: The cross-coupling reaction may require more specialized catalysts and reaction conditions that need to be robustly optimized for large-scale production.
-
Different Impurity Profile: This route will generate a different set of process-related impurities that will require thorough identification, characterization, and control.
| Feature | Strategy 1 (Conventional) | Strategy 2 (Alternative) |
| Key Intermediate | This compound | Chiral Pool-Derived Fragment |
| Key Reaction | Amine Coupling | Reductive Decarboxylative Cross-Coupling |
| Potential Advantages | Well-established, convergent | Potentially more economical, different impurity profile |
| Potential Challenges | Impurities from intermediate synthesis | Novel chemistry, new impurity profile |
Quality Control and Analytical Methodology
A robust analytical program is essential to ensure the quality and consistency of each batch of this compound. This program should include a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and impurity profile of the intermediate.
Experimental Protocol: HPLC Method for Purity and Impurity Profiling
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5]
1. Materials and Reagents:
-
This compound reference standard and test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Test Solution: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of approximately 1.0 mg/mL.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their relative retention times (RRT) compared to the main peak and quantified against a qualified reference standard if available, or by area normalization.
Structural Elucidation and Characterization
In addition to chromatographic purity, the structural identity of this compound should be unequivocally confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structural isomers.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.[7]
Conclusion
The regulatory requirements for pharmaceutical intermediates like this compound are stringent and integral to ensuring the quality and safety of the final API, Silodosin. A thorough understanding of the applicable ICH guidelines, coupled with a comprehensive analytical control strategy, is essential for manufacturers. While the conventional synthetic route utilizing this intermediate is well-established, the exploration of alternative pathways highlights the continuous drive for innovation and efficiency in pharmaceutical manufacturing. Regardless of the synthetic strategy employed, a robust quality control framework grounded in validated analytical methods remains the cornerstone of regulatory compliance and patient safety.
References
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- Calogero, F., et al. (2015). New processes for the APIs industrial production: the case of silodosin. AIR Unimi.
- Luo, X. C., et al. (2008). A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine.
- Baran, P. S., et al. (2021). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters, 23(15), 5889-5892.
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- Synthesis method for key intermediate of silodosin.
- Wiecek, M., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2195.
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- Gul, A., et al. (2020). Comparative efficacy and safety profile of 4 vs 8 mg of silodosin once daily usage in patients with benign prostatic hyperplasia-related lower urinary tract symptoms divided into subgroups according to International Prostate Symptom Score severity.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine (CAS No. 751476-91-2). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring the highest standards of laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from information on structurally related compounds, including 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, and general principles of hazardous waste management.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Part 1: Core Directive - Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on analogous compounds, this chemical should be treated as hazardous.
Assumed Hazard Profile:
| Hazard Class | Anticipated Effects |
| Skin Irritation | May cause skin irritation upon contact.[1][2] |
| Eye Irritation | May cause serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
Immediate Actions Upon Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Part 2: Scientific Integrity & Logic - A Self-Validating Disposal Protocol
The proper disposal of chemical waste is a systematic process designed to protect laboratory personnel and the environment. This protocol is designed to be a self-validating system, where each step logically follows from the initial hazard assessment.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[1]
Waste Segregation and Container Management:
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. Plastic containers are often preferred for liquid chemical waste.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases.
-
Container Integrity: Keep the waste container securely closed when not in use. Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames. This area should have secondary containment to prevent spills from reaching drains.
Step-by-Step Disposal Procedures:
For Small Quantities (e.g., residual amounts in vials):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate must be collected and treated as hazardous waste. Add the rinsate to your designated this compound waste container.
-
Container Disposal: Once triple-rinsed, the empty container can typically be disposed of as non-hazardous waste. Deface the original label to prevent misuse. Consult your EHS department for specific institutional policies on empty container disposal.
For Larger Quantities (e.g., unused stock solutions):
-
Transfer: Carefully transfer the chemical waste to the designated and labeled hazardous waste container using a funnel.
-
Avoid Drain Disposal: Never dispose of this compound down the drain. This is strictly prohibited by regulations and can harm the environment.
-
Licensed Disposal: All collected chemical waste must be disposed of through your institution's licensed hazardous waste disposal contractor. Contact your EHS department to arrange for a waste pickup.
Emergency Procedures for Spills:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Part 3: Visualization & Formatting
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Sources
A Senior Application Scientist's Guide to Handling 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the novelty of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, comprehensive toxicological data is limited. Therefore, a conservative approach to handling is essential. Our safety recommendations are derived from the hazard profiles of structurally similar compounds, which indicate potential risks.
Based on data from related phenoxyethanamine and trifluoroethoxy compounds, researchers should anticipate that this chemical may cause:
-
Severe Skin Corrosion and Eye Damage : Similar amine-containing compounds are known to be corrosive.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to irritation.[4][5]
-
Harmful if Swallowed : Oral toxicity is a potential concern.[2]
-
Flammability : While the flash point of the target compound is unknown, related fluorinated compounds can be flammable.[2][6][7]
Thermal decomposition may release hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[6]
Table 1: Hazard Analysis of Structurally Related Compounds
| Compound | Key Hazards |
| 2,2,2-Trifluoroethylamine | Highly flammable, causes severe skin burns and eye damage, harmful if swallowed.[2][6] |
| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | Causes skin and serious eye irritation, may cause respiratory irritation.[4] |
| 2-(2-Methoxyphenoxy)ethylamine | Causes severe skin burns and eye damage.[1] |
| 2,2,2-Trifluoroethanol | Flammable, toxic if swallowed or inhaled, causes serious eye damage, may damage fertility.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound.[8][9][10] The following PPE is mandatory:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[11] However, due to the corrosive potential, chemical splash goggles and a full-face shield are strongly recommended , especially when handling larger quantities or during procedures with a high risk of splashing.[9][12]
-
Skin and Body Protection :
-
Gloves : Double-gloving with chemically resistant gloves (e.g., nitrile) is advised.[12] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is required.[11]
-
Apron : A chemically resistant apron should be worn over the lab coat.
-
Full-Body Suit : For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.[9]
-
Footwear : Closed-toe shoes are mandatory.[11]
-
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] If there is a risk of exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][13]
PPE Donning and Doffing Protocol
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures both safety and experimental integrity.
Engineering and Administrative Controls
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Eyewash and Safety Shower : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Restricted Access : Designate a specific area for handling this compound and restrict access to authorized personnel only.
-
No Food or Drink : Eating, drinking, and smoking are strictly prohibited in the laboratory.[6]
Step-by-Step Handling Procedure
-
Preparation : Before starting, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all required materials and equipment ready.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of any dust particles. Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, especially if flammability is a concern.[4][6][7]
-
In Solution : When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and perform all additions and reactions in the fume hood.
-
Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][7]
-
Post-Experiment : After completing the experiment, decontaminate all surfaces and equipment.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4][6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][6] Rinse the mouth with water and seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation : All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[14]
-
Halogenated Waste Stream : As a fluorinated compound, this chemical should be disposed of in the halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[6][14]
Conclusion
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use. A proactive and informed approach to laboratory safety is the cornerstone of innovative and responsible research.
References
-
2,2,2-Trifluoroethylamine Safety Data Sheet. (Source: Search Result[6])
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate Safety Data Sheet. (Source: Search Result[4])
-
2-(2-Methoxyphenoxy)ethylamine Safety Data Sheet. (Source: Search Result[1])
-
CHEMM. Personal Protective Equipment (PPE). (Source: Search Result[13])
-
2,2,2-Trifluoroethanol (Peptide Synthesis) Safety Data Sheet. (Source: Search Result[7])
-
PubChem. Ethanamine, 2,2,2-trifluoro-. (Source: Search Result[2])
-
BLDpharm. This compound. (Source: Search Result[15])
-
2,2,2-Trifluoroacetophenone Safety Data Sheet. (Source: Search Result[5])
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). (Source: Search Result[8])
-
Sigma-Aldrich. 2,2,2-Trifluoroethanol Safety Data Sheet. (2024-09-05). (Source: Search Result)
-
TCI Chemicals. 2-[2-(2-Propynyloxy)ethoxy]ethylamine Safety Data Sheet. (2018-10-03). (Source: Search Result[3])
-
Skyrun Industrial. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine. (Source: Search Result[16])
-
Enamine. 1-(4-phenoxyphenyl)ethan-1-one Safety Data Sheet. (Source: Search Result[17])
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Creative Safety Supply. What PPE is recommended for chemical hazards?. (Source: Search Result[9])
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). (Source: Search Result[10])
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23). (Source: Search Result[12])
-
Benchchem. Essential Safety and Operational Guide for 2-((Tosyloxy)amino)ethanamine. (Source: Search Result[11])
-
Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20). (Source: Search Result)
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. (Source: Search Result[14])
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- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet [chemicalbook.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
